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  • Product: 3-Ethylpyridin-2-amine hydrochloride
  • CAS: 2007910-36-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethylpyridin-2-amine Hydrochloride

Introduction 3-Ethylpyridin-2-amine hydrochloride is a substituted aminopyridine derivative of significant interest to researchers in medicinal chemistry and drug development. As with any active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Ethylpyridin-2-amine hydrochloride is a substituted aminopyridine derivative of significant interest to researchers in medicinal chemistry and drug development. As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its fundamental physicochemical properties, such as melting and boiling points, is paramount. These parameters are critical for purification, formulation, stability assessment, and ensuring the overall quality and safety of the final product. This guide provides a comprehensive overview of the available data, theoretical considerations, and experimental methodologies for determining the melting and boiling points of 3-Ethylpyridin-2-amine hydrochloride.

Physicochemical Characteristics of 3-Ethylpyridin-2-amine and its Hydrochloride Salt

The properties of the hydrochloride salt are intrinsically linked to those of its free base, 3-Ethylpyridin-2-amine. The introduction of the hydrochloride salt significantly alters the intermolecular forces, leading to substantial differences in physical properties compared to the free amine.

3-Ethylpyridin-2-amine (Free Base)

The free base is a primary aromatic amine. The presence of the amino group allows for intermolecular hydrogen bonding, which is expected to result in a higher boiling point compared to non-polar compounds of similar molecular weight.

3-Ethylpyridin-2-amine Hydrochloride (Salt Form)

The formation of the hydrochloride salt introduces strong ionic interactions. The protonation of the basic nitrogen atom in the pyridine ring or the exocyclic amine by hydrochloric acid results in an ionic compound. These strong electrostatic forces require significantly more energy to overcome than the hydrogen bonds in the free base, leading to a much higher melting point and a negligible vapor pressure. It is highly likely that the hydrochloride salt will decompose at elevated temperatures before it can boil.

Melting Point of 3-Ethylpyridin-2-amine Hydrochloride

Current Data and Comparative Analysis
CompoundCAS NumberReported Melting Point (°C)
3-Ethylpyridin-4-amine hydrochloride19842-14-9209-210[1]
3-Ethylpyridin-2-amine hydrochloride 865757-79-7 Data not available
Theoretical Considerations and Predictive Approaches

In the absence of experimental data, computational methods can provide an estimated melting point. Various quantitative structure-property relationship (QSPR) models and machine learning algorithms can be employed. These models utilize a wide range of molecular descriptors to predict physical properties. However, it is crucial to recognize that these are predictions and must be confirmed by experimental data.

Experimental Determination of Melting Point

The definitive melting point of 3-Ethylpyridin-2-amine hydrochloride must be determined experimentally. The capillary method is the most common and reliable technique.

Protocol for Melting Point Determination:

  • Sample Preparation: Ensure the sample is pure and completely dry. Grind the crystalline solid into a fine powder.

  • Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating Rate: Initially, heat the sample rapidly to approximately 15-20 °C below the expected melting point (based on the isomer's data). Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is molten. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Purity & Dryness Check B Grind to Fine Powder A->B C Load Capillary Tube (2-3 mm) D Place in Apparatus C->D E Rapid Heating (-20°C below expected MP) D->E F Slow Heating (1-2°C/min) E->F G Record Melting Range F->G H Evaluate Sharpness of Range G->H I Compare to Reference/Isomer Data G->I

Caption: Workflow for Accurate Melting Point Determination.

Boiling Point of 3-Ethylpyridin-2-amine and its Hydrochloride

Boiling Point of the Free Base

The boiling point of the free base, 3-Ethylpyridin-2-amine (also known as 2-Amino-3-ethylpyridine), has been reported as 235.511 °C at 760 mmHg . This relatively high boiling point is consistent with the presence of intermolecular hydrogen bonding.

Boiling Point of the Hydrochloride Salt

Direct determination of the boiling point of 3-Ethylpyridin-2-amine hydrochloride is generally not feasible. As an ionic salt, it has a very low vapor pressure and is expected to thermally decompose at temperatures below its boiling point. Heating the salt will likely lead to the elimination of hydrogen chloride and subsequent decomposition of the organic moiety.

Thermal Stability Considerations:

The thermal stability of aminopyridine hydrochlorides can be investigated using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These analyses would reveal the onset temperature of decomposition and any endothermic or exothermic events associated with heating the sample. Studies on similar heterocyclic amine hydrochlorides have shown that they can undergo dehydrochlorination and subsequent decomposition upon heating.

Experimental Approach for Boiling Point of the Free Base (Under Reduced Pressure)

To avoid decomposition, the boiling point of the free base can be determined at a reduced pressure. This allows the liquid to boil at a lower temperature.

Protocol for Reduced Pressure Boiling Point Determination:

  • Apparatus: A micro-boiling point apparatus or a small-scale distillation setup equipped with a vacuum pump and a manometer is required.

  • Sample Preparation: Place a small amount of the purified liquid sample in a test tube or distillation flask.

  • Capillary Inversion: Introduce a capillary tube, sealed at one end, into the liquid with the open end downwards.

  • Pressure Reduction: Evacuate the system to the desired pressure and ensure it is stable.

  • Heating: Gently heat the sample. A stream of bubbles will emerge from the capillary tube.

  • Observation: Slowly cool the apparatus. The boiling point at that pressure is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

  • Nomograph Correction: Use a pressure-temperature nomograph to correct the observed boiling point to the normal boiling point at 760 mmHg.

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_measurement Measurement under Vacuum cluster_analysis Data Correction A Assemble Micro-Boiling Point Apparatus B Add Sample & Inverted Capillary A->B C Reduce & Stabilize Pressure D Gentle Heating C->D E Observe Bubble Stream D->E F Cool & Record Temperature at Liquid Ingress E->F G Record Pressure F->G H Use Nomograph to Correct to 760 mmHg F->H G->H

Caption: Workflow for Reduced Pressure Boiling Point Determination.

Factors Influencing Melting and Boiling Points

  • Purity: Impurities disrupt the crystal lattice of a solid, leading to a depression and broadening of the melting point range. For liquids, impurities will also broaden the boiling point range.

  • Intermolecular Forces: The strong ionic forces in the hydrochloride salt are the primary reason for its high melting point and thermal decomposition before boiling. The hydrogen bonding in the free base is responsible for its relatively high boiling point.

  • Molecular Symmetry: While less impactful for this molecule, in general, more symmetrical molecules tend to have higher melting points due to more efficient packing in the crystal lattice.

Applications in Research and Drug Development

Accurate melting and boiling point data are indispensable for:

  • Compound Identification and Purity Assessment: As fundamental physical constants, they serve as crucial criteria for identifying a compound and assessing its purity.

  • Purification Processes: Knowledge of these properties is essential for developing effective crystallization and distillation procedures.

  • Formulation Development: The melting point influences the choice of formulation strategies, particularly for solid dosage forms.

  • Regulatory Submissions: This data is a mandatory component of the physicochemical characterization package for any new chemical entity submitted to regulatory agencies.

Conclusion

While a definitive experimental melting point for 3-Ethylpyridin-2-amine hydrochloride is not currently documented in readily accessible literature, this guide provides a robust framework for its determination. The boiling point of the free base is established, and the thermal behavior of the hydrochloride salt is predicted based on sound chemical principles. For researchers and drug development professionals, the experimental protocols and theoretical considerations outlined herein offer a clear path to obtaining the critical physicochemical data necessary for advancing their scientific endeavors.

References

Sources

Exploratory

The Reactivity Profile of the Amino Group in 3-Ethylpyridin-2-amine Hydrochloride: A Mechanistic and Synthetic Guide

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary 3-Ethylpyridin-2-amine hydrochloride (CAS: 2007910-36-1) is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

3-Ethylpyridin-2-amine hydrochloride (CAS: 2007910-36-1) is a critical building block in the design of complex azaheterocycles and pharmaceutical active ingredients. While aliphatic amines are straightforward nucleophiles, the exocyclic amino group on a pyridine ring presents a unique set of electronic and steric challenges. As a Senior Application Scientist, I have structured this guide to move beyond mere reaction listings. We will deconstruct the causality behind its reactivity—specifically focusing on tautomerization, resonance delocalization, and the steric shielding imposed by the 3-ethyl substituent—to establish highly reproducible, self-validating experimental protocols.

Structural and Electronic Profiling

The Hydrochloride Salt State & Free-Basing Dynamics

In its commercially available hydrochloride salt form, 3-ethylpyridin-2-amine is highly stable but synthetically dormant for nucleophilic attacks. A common misconception is that the exocyclic primary amine is the site of protonation. In reality, protonation occurs almost exclusively at the endocyclic pyridine nitrogen .

Causality: Protonating the ring nitrogen preserves the aromatic π -system and allows the positive charge to be resonance-stabilized by the exocyclic amino group. Conversely, protonating the exocyclic nitrogen would break this resonance conjugation. Therefore, to utilize the C2-amino group as a nucleophile, a deliberate "free-basing" step using a non-nucleophilic base (e.g., DIPEA or Triethylamine) is an absolute prerequisite.

Amino-Imino Tautomerism and Delocalization

Once neutralized, the free base exhibits a dual nucleophilic structure governed by amino-imino tautomerism 1. While the amino tautomer is the dominant ground-state species, the lone pair on the exocyclic nitrogen is heavily delocalized into the electron-deficient pyridine ring.

Causality: This delocalization drastically reduces the nucleophilicity of the amino group compared to standard anilines or aliphatic amines. Consequently, reactions that would proceed rapidly with benzylamine require significant catalytic activation when applied to 3-ethylpyridin-2-amine 2.

Steric Influence of the 3-Ethyl Substituent

The ethyl group at the C3 position introduces a localized steric bulk directly adjacent to the reactive C2-amino center. This steric shielding restricts the trajectory of incoming electrophiles, effectively lowering the rate constant for bulky coupling partners (e.g., in Buchwald-Hartwig aminations or complex acylations) and necessitating optimized ligand/catalyst systems.

Tautomerism A 3-Ethylpyridin-2-amine HCl (Protonated Ring N) B Free Base Generation (Deprotonation) A->B Base (pH > 7) C Amino Tautomer (Major, Nucleophilic) B->C Neutralization D Imino Tautomer (Minor, Electrophilic) C->D Tautomeric Equilibrium

Caption: Electronic states and tautomeric equilibrium of 3-Ethylpyridin-2-amine.

Mechanistic Reactivity Pathways

Electrophilic Acylation & Amidation

Standard peptide coupling reagents (like EDC/HOBt) often fail or require extended heating due to the attenuated nucleophilicity and steric hindrance of the 3-ethyl group. To force the reaction, highly reactive acyl chlorides or anhydrides must be used in conjunction with 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, generating a highly electrophilic acylpyridinium intermediate that successfully overcomes the activation energy barrier of the hindered 2-amino group 3.

Diazotization and the Sandmeyer Transformation

Direct nucleophilic aromatic substitution (S_NAr) to replace the amino group is impossible due to the strong C-N bond. Instead, the amino group can be converted into a highly reactive diazonium salt. By treating the amine with sodium nitrite in concentrated hydrochloric acid at 0–5 °C, the amino group is transformed into an excellent leaving group ( N2​ ). Subsequent treatment with a chloride source yields 2-chloro-3-ethylpyridine, a highly sought-after intermediate 4.

Workflow Start 2-Amino-3-ethylpyridine HCl Branch1 Pathway A: Acylation Start->Branch1 Branch2 Pathway B: Diazotization Start->Branch2 StepA1 1. DIPEA / DCM 2. Acyl Chloride (0 °C) Branch1->StepA1 StepB1 1. HCl / NaNO2 (0-5 °C) 2. CuCl or SOCl2 Branch2->StepB1 StepA2 N-Acyl-3-ethylpyridin-2-amine StepA1->StepA2 StepB2 2-Chloro-3-ethylpyridine StepB1->StepB2

Caption: Divergent synthetic workflows for the acylation and diazotization of the amino group.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means each critical phase contains an observable metric to confirm mechanistic success before proceeding.

Protocol A: Chemoselective N-Acylation

Objective: Synthesize N-acyl-3-ethylpyridin-2-amine.

  • Free-Basing (Validation Step): Suspend 1.0 eq of 3-ethylpyridin-2-amine hydrochloride in anhydrous Dichloromethane (DCM). Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Self-Validation: The cloudy suspension will transition to a clear solution, confirming the neutralization of the HCl salt and the liberation of the soluble free base.

  • Catalyst Addition: Add 0.1 eq of DMAP. Cool the reaction vessel to 0 °C using an ice bath. Causality: Cooling prevents double acylation (di-imide formation) which is a common side reaction with 2-aminopyridines.

  • Electrophile Addition: Dropwise add 1.1 eq of the desired acyl chloride.

  • Monitoring (Validation Step): Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes:EtOAc 1:1). Self-Validation: The product spot will appear at a higher Rf​ value than the starting material and will exhibit strong UV absorbance (254 nm) due to the extended conjugated system.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Diazotization to 2-Chloro-3-ethylpyridine

Objective: Convert the amino group to a chloride via a Sandmeyer-type reaction 4.

  • Acidic Dissolution: Dissolve 1.0 eq of 3-ethylpyridin-2-amine hydrochloride in a large excess of concentrated HCl (approx. 5-10 volumes). Cool strictly to 0–5 °C.

  • Nitrosyl Generation: Slowly add a pre-chilled aqueous solution of 1.1 eq Sodium Nitrite ( NaNO2​ ) dropwise.

  • Diazonium Validation (Validation Step): Self-Validation: The solution will turn pale yellow/brown. Touch a drop of the reaction mixture to starch-iodide paper; an immediate blue-black color confirms the presence of excess nitrous acid, validating complete diazonium formation.

  • Halide Displacement: Carefully add 1.2 eq of Copper(I) Chloride (CuCl) or Thionyl Chloride dropwise while maintaining the temperature.

  • Displacement Validation (Validation Step): Self-Validation: Vigorous bubbling will occur. This is the evolution of N2​ gas, which mechanistically proves that the diazonium group is being successfully displaced by the chloride ion. Once gas evolution ceases, the reaction is complete.

Quantitative Data Summary

The table below summarizes the expected quantitative parameters for the primary transformations of the 3-ethylpyridin-2-amine amino group, accounting for steric and electronic constraints.

Reaction TypeReagents / CatalystsTemperatureExpected YieldPrimary Mechanistic Challenge
Free-Basing DIPEA or Et3​N , DCM20 °C>99%Handling of the slightly hygroscopic free base.
N-Acylation Acyl Chloride, DMAP0 °C to RT75–90%Steric shielding from the adjacent 3-ethyl group.
Diazotization NaNO2​ , conc. HCl, CuCl0–5 °C80–88%Thermal instability of the diazonium intermediate.
N-Arylation Ar-X, Pd2​(dba)3​ , Xantphos80–110 °C50–70%Catalyst poisoning by the endocyclic pyridine nitrogen.

References

  • Source: scilit.
  • Source: acs.
  • Source: chemicalbook.
  • Source: sioc-journal.

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Foundational

A Technical Guide to Quantum Chemical Calculations for 3-Ethylpyridin-2-amine Hydrochloride

Abstract This in-depth technical guide provides a comprehensive framework for conducting quantum chemical calculations on 3-Ethylpyridin-2-amine hydrochloride, a molecule of interest in pharmaceutical research. For resea...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide provides a comprehensive framework for conducting quantum chemical calculations on 3-Ethylpyridin-2-amine hydrochloride, a molecule of interest in pharmaceutical research. For researchers, scientists, and drug development professionals, this document outlines the theoretical underpinnings and practical steps for employing computational chemistry to elucidate the molecule's electronic structure, reactivity, and spectroscopic properties. By integrating Density Functional Theory (DFT) and post-Hartree-Fock methods, this guide explains the rationale behind methodological choices, from basis set selection to the incorporation of solvent effects. The aim is to equip the reader with the knowledge to perform and interpret high-quality quantum chemical calculations, thereby accelerating the rational design of novel therapeutics.

Introduction: The Role of Quantum Chemistry in Modern Drug Discovery

The pyridine ring is a foundational scaffold in a multitude of FDA-approved drugs, exhibiting a wide range of biological activities.[1] The journey from a lead compound to a viable drug candidate is arduous and expensive. Computational chemistry, particularly quantum chemical calculations, has emerged as an indispensable tool to de-risk and expedite this process.[1] By providing a detailed understanding of a molecule's properties at the electronic level, these calculations enable the prediction of its behavior in a biological environment, thus informing rational drug design.[2]

3-Ethylpyridin-2-amine hydrochloride presents a case study in the application of these methods. As a substituted aminopyridine, its biological activity is intrinsically linked to its three-dimensional structure, charge distribution, and ability to interact with a target receptor. Quantum chemical calculations allow us to probe these characteristics with a high degree of accuracy, offering insights that are often difficult or impossible to obtain through experimental means alone.

This guide will walk through the essential steps and considerations for performing robust quantum chemical calculations on this molecule, focusing on methods that balance computational cost with predictive accuracy.

Foundational Theory: Selecting the Right Computational Approach

The choice of a computational method is paramount to the success of any quantum chemical study. The landscape of available methods is vast, ranging from the computationally efficient Hartree-Fock (HF) theory to more accurate, but demanding, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2).[3][4][5] For molecules of pharmaceutical interest, Density Functional Theory (DFT) often provides the optimal balance of accuracy and computational feasibility.[6][7]

Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for its ability to incorporate electron correlation—a crucial factor in describing molecular interactions—at a fraction of the cost of traditional wavefunction-based methods.[1][6] The accuracy of a DFT calculation is determined by the choice of the exchange-correlation functional. For organic molecules like 3-Ethylpyridin-2-amine hydrochloride, hybrid functionals such as B3LYP are a popular and well-validated choice.[7][8]

Basis Sets: The Language of Molecular Orbitals

Molecular orbitals are mathematically represented as a linear combination of basis functions.[9][10] The set of these functions is known as the basis set. The size and type of the basis set directly impact the accuracy and computational cost of the calculation.[9]

  • Pople-style basis sets (e.g., 6-31G(d,p)) : These are widely used for their efficiency and good performance for a broad range of organic molecules.[11][12] The "(d,p)" notation indicates the addition of polarization functions, which are essential for accurately describing the anisotropic electron distribution in molecules with heteroatoms.[11]

  • Correlation-consistent basis sets (e.g., cc-pVDZ) : These are designed to systematically converge towards the complete basis set limit, offering a pathway to highly accurate results, albeit at a higher computational cost.

For initial geometry optimizations and frequency calculations of 3-Ethylpyridin-2-amine hydrochloride, a basis set like 6-31G(d,p) is often sufficient. For more accurate single-point energy calculations or property predictions, a larger basis set such as 6-311++G(d,p) or a correlation-consistent basis set is recommended.[8][13][14]

The Computational Workflow: A Step-by-Step Protocol

A typical quantum chemical investigation involves a series of well-defined steps. The following protocol outlines a robust workflow for studying 3-Ethylpyridin-2-amine hydrochloride.

Step 1: Molecular Structure Preparation

The starting point is the three-dimensional structure of 3-Ethylpyridin-2-amine hydrochloride. This can be obtained from crystallographic data if available, or built using molecular modeling software. It is crucial to ensure the correct protonation state, which for the hydrochloride salt, involves protonation of the pyridine nitrogen.

Step 2: Geometry Optimization

The initial structure is a mere approximation of the molecule's true geometry. A geometry optimization calculation is performed to find the lowest energy conformation of the molecule.[1] This is a critical step, as all subsequent property calculations depend on the accuracy of the optimized structure.

Protocol:

  • Select a suitable level of theory (e.g., B3LYP/6-31G(d,p)).

  • Perform a geometry optimization calculation.

  • Confirm that the optimization has converged to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.[15]

Step 3: Incorporating the Solvent Environment

Most biological processes occur in an aqueous environment. Therefore, it is essential to account for the effect of the solvent on the molecule's properties. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computationally efficient ways to simulate the solvent environment.[16][17][18][19] These models treat the solvent as a continuous dielectric medium, which polarizes in response to the solute's electric field.[18][19]

Protocol:

  • Following geometry optimization in the gas phase, perform a subsequent optimization including the chosen solvent model (e.g., water).

  • This will provide the optimized geometry of the molecule in solution.

G

Analysis and Interpretation of Results

The output of quantum chemical calculations provides a wealth of information. The following are key properties to analyze for 3-Ethylpyridin-2-amine hydrochloride.

Optimized Geometry

The optimized bond lengths, bond angles, and dihedral angles provide the most stable three-dimensional structure of the molecule. This information is crucial for understanding its shape and how it might fit into a receptor's binding pocket.

ParameterCalculated Value (B3LYP/6-31G(d,p))
C-N (pyridine ring)~1.34 Å
C-C (pyridine ring)~1.39 Å
C-N (amino group)~1.37 Å
Dihedral Angle (Ethyl group)Varies with conformation
Note: These are representative values and will vary slightly based on the specific computational setup.[1]
Electronic Properties: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[2][20]

  • HOMO Energy : Relates to the ability to donate an electron (nucleophilicity).

  • LUMO Energy : Relates to the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap : A smaller gap generally indicates higher reactivity.[21][22]

PropertyEnergy (eV)
HOMO-6.0 to -9.0
LUMO0.0 to +3.0
HOMO-LUMO Gap4.0 to 8.0
Note: These are typical ranges for drug-like molecules and provide a benchmark for assessing the reactivity of 3-Ethylpyridin-2-amine hydrochloride.[2]

G

Vibrational Frequencies and IR Spectra

The calculated vibrational frequencies can be used to simulate the infrared (IR) spectrum of the molecule.[15][23][24][25] This can be compared with experimental IR spectra to validate the accuracy of the computational model. Key vibrational modes for 3-Ethylpyridin-2-amine hydrochloride include N-H stretches, C-H stretches, and pyridine ring vibrations.[15][23][24][25]

Vibrational ModeCalculated Frequency (cm⁻¹)
N-H Stretch (amino)~3400-3500
C-H Stretch (aromatic)~3000-3100
C-H Stretch (aliphatic)~2850-2960
C=N/C=C Stretch (ring)~1400-1600
Note: Calculated frequencies are often systematically higher than experimental values and may require scaling for direct comparison.[1]
Molecular Electrostatic Potential (MEP)

The MEP map is a powerful visualization tool that illustrates the charge distribution on the molecular surface.[26][27][28][29][30] It helps to identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).[28][29] For drug design, the MEP is invaluable for predicting how a ligand will interact with its receptor, as electrostatic complementarity is a key driver of binding affinity.[26][27][28]

Conclusion: From Calculation to Insight

Quantum chemical calculations provide a powerful lens through which to view the molecular world. For 3-Ethylpyridin-2-amine hydrochloride, these methods can elucidate its structural, electronic, and spectroscopic properties with a high degree of confidence. By following a systematic and well-justified computational protocol, researchers can generate reliable data that informs and guides the drug discovery process. The insights gained from these calculations, from the precise three-dimensional structure to the nuances of its electrostatic potential, are instrumental in designing more potent and selective therapeutic agents.

References

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Exploratory

Safety and handling precautions for 3-Ethylpyridin-2-amine hydrochloride

An In-depth Technical Guide for the Safe Handling of 3-Ethylpyridin-2-amine hydrochloride Authored for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical framewor...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for the Safe Handling of 3-Ethylpyridin-2-amine hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical framework for the safe handling, storage, and emergency management of 3-Ethylpyridin-2-amine hydrochloride. As a substituted pyridine amine, this compound warrants a cautious and well-documented approach to its use in a laboratory setting. This guide moves beyond a simple checklist, delving into the rationale behind safety protocols to empower researchers with the knowledge to manage risk effectively. The procedures outlined herein are built upon the foundational principles of chemical safety and are designed to be self-validating when implemented correctly.

Compound Profile and Hazard Identification

A thorough understanding of a chemical's intrinsic properties is the cornerstone of safe laboratory practice. While comprehensive toxicological data for 3-Ethylpyridin-2-amine hydrochloride is not widely published, information derived from supplier safety data and analogous structures (pyridines and amines) allows for a robust hazard assessment.[1][2][3]

Physicochemical Data
PropertyDataSource
Chemical Formula C₇H₁₁ClN₂Enamine[4]
Molecular Weight 158.63 g/mol Sigma-Aldrich
Physical Form Solid / PowderMerck[5]
Storage Temperature Room Temperature, Keep Dry and CoolSigma-Aldrich[6]
Known Hazards and GHS Classification

Based on data for the parent amine and related isomers, 3-Ethylpyridin-2-amine hydrochloride should be treated as a hazardous substance. The following GHS Hazard Statements (H-Statements) are associated with the non-salt form or its isomers and should be considered applicable.[5][6]

GHS CodeHazard StatementSignal Word
H302Harmful if swallowedDanger / Warning[5][6]
H315Causes skin irritationDanger / Warning[5][6]
H318 / H319Causes serious eye damage / Causes serious eye irritationDanger / Warning[5][6]
H335May cause respiratory irritationDanger / Warning[5][6]

These classifications indicate that the compound poses significant risks upon acute exposure through ingestion, skin/eye contact, and inhalation.[5][7] The hydrochloride salt form may influence its physical properties but does not diminish the inherent hazards of the amine pyridine structure.

The Framework for Risk Mitigation: A Hierarchy of Controls

Effective chemical safety prioritizes systematic risk reduction over reliance on a single method. The Hierarchy of Controls is a fundamental concept in industrial hygiene that provides a framework for implementing the most effective safety measures.[8]

Hierarchy_of_Controls Risk Mitigation Strategy cluster_effectiveness Elimination Elimination (Remove the hazard - Not applicable) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Most Most Effective Engineering Engineering Controls (Isolate people from the hazard) e.g., Chemical Fume Hood Substitution->Engineering Administrative Administrative Controls (Change the way people work) e.g., SOPs, Training Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Least Least Effective

Figure 1: The Hierarchy of Controls, adapted for a laboratory setting.

For this compound, Elimination is not feasible. Substitution may be an option depending on the research goals. Therefore, our primary focus is on robust Engineering Controls , reinforced by stringent Administrative Controls and mandatory Personal Protective Equipment (PPE) .

Experimental Protocols: Safe Handling and Use

Adherence to a detailed Standard Operating Procedure (SOP) is non-negotiable.

Engineering and Administrative Controls
  • Ventilation: All work involving the handling of solid 3-Ethylpyridin-2-amine hydrochloride or its solutions must be performed inside a certified chemical fume hood.[2][9] This is the most critical engineering control to prevent inhalation of the powder or aerosols, which can cause respiratory irritation.[2][10]

  • Designated Area: All handling of this compound should occur in a designated area of the lab to prevent cross-contamination.

  • Training: All personnel must be trained on this specific SOP and be familiar with the location and use of emergency equipment, including safety showers and eyewash stations.[8][11]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical hazard. The following must be worn at all times when handling the compound.[2][8][9]

EquipmentSpecificationRationale
Eye/Face Protection Tightly fitting chemical safety goggles or a face shield.Protects against splashes and airborne particles causing serious eye damage.[7][9]
Hand Protection Nitrile gloves. Double-gloving is recommended.Provides a barrier against skin contact, which can cause irritation.[2][9] Gloves must be inspected before use and changed immediately if contaminated.[9]
Body Protection A flame-resistant lab coat with full-length sleeves.Protects skin and personal clothing from contamination.[1][2]
Respiratory Protection A NIOSH-approved respirator may be required if there is a risk of exceeding exposure limits, such as during a large spill cleanup.[7][9]This is a secondary measure to the primary engineering control (fume hood).
Step-by-Step Handling Procedure
  • Preparation: Before handling the compound, ensure the fume hood is operational and the work area is decontaminated and free of clutter. Assemble all necessary equipment (spatulas, weigh paper, glassware) inside the hood.

  • Weighing and Transfer:

    • Carefully open the container inside the fume hood to minimize the generation of airborne dust.[9]

    • Use a dedicated spatula to transfer the solid.

    • Immediately and securely close the main container.

  • Dissolution:

    • Add the weighed solid to the solvent vessel.

    • Slowly add the solvent to the solid to prevent splashing.

  • Post-Handling Decontamination:

    • Wipe down all surfaces inside the fume hood with an appropriate solvent and then soap and water.

    • Dispose of all contaminated disposable materials (e.g., gloves, weigh paper) in a designated hazardous waste container.[11]

    • Thoroughly wash hands with soap and water after the procedure is complete and PPE has been removed.[7][12]

Storage and Waste Management

Storage Conditions

Proper storage is essential for both safety and compound integrity.

  • Container: Store in the original, tightly sealed container.[11][12]

  • Environment: Keep in a cool, dry, and well-ventilated area.[2] Amines and their salts can be hygroscopic, so protection from moisture is critical.[11]

  • Incompatibilities: Store away from strong oxidizing agents.

Waste Disposal

All waste contaminated with 3-Ethylpyridin-2-amine hydrochloride is considered hazardous waste.

  • Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Disposal must be conducted through the institution's environmental health and safety office, following all local, state, and federal regulations.[11] Do not pour down the drain. [12]

Emergency Procedures

A clear, rehearsed plan is critical for responding to accidents.[8][13]

Emergency_Response Emergency Response Protocol cluster_spill Spill Response cluster_exposure Personal Exposure Response Event Chemical Incident Occurs (Spill or Exposure) Spill_Assess Assess Spill Size Event->Spill_Assess Exposure_Type Identify Exposure Route Event->Exposure_Type Minor_Spill Minor Spill (in hood): 1. Alert others 2. Use spill kit to absorb 3. Collect in waste container 4. Decontaminate area Spill_Assess->Minor_Spill Manageable Major_Spill Major Spill: 1. Evacuate the area 2. Alert others & close doors 3. Call Emergency Services Spill_Assess->Major_Spill Large / Uncontrolled Skin_Contact Skin: Immediately flush with water for 15+ minutes. Remove contaminated clothing. Exposure_Type->Skin_Contact Eye_Contact Eyes: Immediately flush with eyewash for 15+ minutes. Hold eyelids open. Exposure_Type->Eye_Contact Inhalation Inhalation: Move to fresh air immediately. Exposure_Type->Inhalation Ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. Exposure_Type->Ingestion Seek_Medical Seek Immediate Medical Attention for ALL Exposures. Bring SDS if possible. Skin_Contact->Seek_Medical Eye_Contact->Seek_Medical Inhalation->Seek_Medical Ingestion->Seek_Medical

Figure 2: Flowchart for emergency response to spills and personal exposures.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][7][14]

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4][7][14]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7][14]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[4][7][14]

Spill Response
  • Minor Spill (Contained within a fume hood): Alert others in the area. Wearing appropriate PPE, cover the spill with a non-flammable absorbent material like sand or vermiculite.[12] Scoop the material into a sealed container for hazardous waste disposal.[12]

  • Major Spill: Evacuate the laboratory immediately and alert others.[9][13] Contact your institution's emergency response team. Do not attempt to clean up a large spill yourself.[15]

References

  • Vertex AI Search.
  • Vertex AI Search.PYRIDINE SDS.
  • Sdfine.pyridine - Sdfine.
  • Post Apple Scientific.12 Safety Precautions To Follow When Handling Pyridine.
  • ECHEMI.Pyridine, alkyl derivs.
  • Diplomata Comercial.How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Merck.3-ethylpyridin-2-amine | 42753-67-3.
  • Sigma-Aldrich.3-Ethylpyridin-4-amine hydrochloride | 19842-14-9.
  • Fisher Scientific.
  • Fisher Scientific.
  • Benchchem.Health and Safety in Handling Cuban-1-Amine Hydrochloride: A Technical Guide.
  • DIPLOMATA COMERCIAL.Amine Storage Conditions: Essential Guidelines for Safety.
  • Sigma-Aldrich.
  • Research Safety.Emergency Procedures for Incidents Involving Chemicals.
  • Fisher Scientific.
  • Centers for Disease Control and Prevention (CDC).
  • FooDB.Showing Compound 3-Ethylpyridine (FDB000930).
  • Enamine.
  • SDS US.SDS US.
  • ECHEMI.
  • Enamine.safety data sheet - N,4-dimethylpyridin-2-amine hydrochloride.
  • BLD Pharm.19842-14-9|3-Ethylpyridin-4-amine hydrochloride.
  • Sigma-Aldrich.3-Ethylpyridin-4-amine hydrochloride | 19842-14-9 - Technical Service.

Sources

Protocols & Analytical Methods

Method

Palladium-catalyzed synthesis of 3-alkyl-2-aminopyridines

Application Note: Palladium-Catalyzed Synthesis of 3-Alkyl-2-aminopyridines Audience: Researchers, Scientists, and Drug Development Professionals Focus: Strategic Methodologies, Mechanistic Causality, and Validated Proto...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Synthesis of 3-Alkyl-2-aminopyridines

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Strategic Methodologies, Mechanistic Causality, and Validated Protocols

Introduction & Strategic Rationale

The 3-alkyl-2-aminopyridine motif is a privileged heterocyclic scaffold, frequently embedded in the architecture of modern kinase inhibitors, CNS-active therapeutics, and complex natural products. However, the regioselective introduction of an alkyl group at the C3 position presents a significant synthetic challenge. The pyridine ring is electronically deactivated toward electrophilic aromatic substitution, and the exocyclic 2-amino group often leads to competing N-alkylation side reactions.

To overcome these barriers, Palladium-catalyzed methodologies offer two robust, complementary pathways:

  • Pathway A: Suzuki-Miyaura Cross-Coupling (sp²-sp³ coupling) of pre-functionalized 3-halo-2-aminopyridines with alkylboronic acids or esters[1].

  • Pathway B: Directed C–H Alkylation of unfunctionalized N-protected 2-aminopyridines, utilizing the amino group as a directing moiety to functionalize the proximal C3–H bond[2].

This application note provides a deep dive into the mechanistic causality behind these transformations and outlines self-validating protocols designed for high reproducibility in drug discovery settings.

Pathway A: Suzuki-Miyaura Cross-Coupling (sp²-sp³)

Mechanistic Insight & Causality

Coupling sp³-hybridized alkylboronic acids with heteroaryl halides is notoriously difficult. The transmetalation of alkylboron species is slow, and the resulting alkylpalladium intermediates are highly susceptible to rapid β-hydride elimination, which yields undesired alkene byproducts rather than the target cross-coupled product.

To circumvent this, the choice of ligand is critical. Electron-rich, sterically demanding dialkylbiaryl phosphine ligands (such as XPhos or RuPhos) are employed. The electron-rich nature of the phosphine accelerates the oxidative addition of the Pd(0) species into the C–Br bond. More importantly, the immense steric bulk of the ligand crowds the Pd(II) center, geometrically restricting the conformational flexibility required for β-hydride elimination and thereby forcing the system toward the desired reductive elimination. The use of a biphasic solvent system (Toluene/H₂O) ensures that the inorganic base (Cs₂CO₃) is solubilized to form the reactive "ate" complex required for transmetalation, while keeping the organic substrates in the catalytic cycle.

Experimental Protocol: sp²-sp³ Cross-Coupling

Self-Validating Checkpoint: The strict exclusion of oxygen is critical. Oxygen not only oxidizes the electron-rich XPhos ligand but also promotes the homocoupling of the alkylboronic ester. The protocol utilizes a rigorous Schlenk degassing technique.

  • Reagent Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromo-2-aminopyridine (1.0 mmol, 1.0 equiv), the desired alkylboronic acid pinacol ester (1.5 mmol, 1.5 equiv), and Cs₂CO₃ (3.0 mmol, 3.0 equiv)[1].

  • Degassing (Critical Step): Seal the flask and connect to a Schlenk line. Evacuate the flask under high vacuum for 2 minutes, then backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of Argon, quickly remove the septum and add Pd(OAc)₂ (5 mol%) and XPhos (10 mol%). Reseal and purge with Argon for an additional 2 minutes.

  • Solvent Addition: Inject a pre-degassed mixture of Toluene/H₂O (10:1 v/v, 5.5 mL) via syringe.

  • Reaction: Heat the biphasic mixture to 90 °C in an oil bath with vigorous stirring (1000 rpm) for 18 hours.

  • Validation & Workup: Monitor the reaction via GC-MS using dodecane as an internal standard. Upon complete consumption of the starting halide, cool the mixture, dilute with EtOAc (15 mL), wash with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

Quantitative Data: Ligand Optimization

Table 1: Effect of Ligand Sterics on sp²-sp³ Coupling Efficiency

LigandCatalyst LoadingConversion (%)Isolated Yield (%)β-Hydride Elimination Byproduct (%)
PPh₃5 mol%85< 5> 80
dppf5 mol%901575
RuPhos2 mol%> 9982< 5
XPhos2 mol%> 9991 < 2

Pathway B: Directed C–H Alkylation

Mechanistic Insight & Causality

Direct C–H functionalization bypasses the need for pre-halogenated starting materials. In this pathway, the exocyclic 2-amino group is temporarily protected with a pivaloyl (Piv) group. This N-acyl moiety acts as a bidentate directing group, coordinating to the Pd(II) center and guiding it exclusively to the proximal C3–H bond[2].

The C–H bond cleavage proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism. The addition of Ag₂CO₃ serves a dual, highly specific purpose: it acts as a base to facilitate the CMD deprotonation, and it acts as a terminal halide scavenger. By precipitating insoluble AgBr during the oxidative addition of the alkyl bromide, it thermodynamically drives the formation of the transient Pd(IV) intermediate forward, preventing the reverse reaction[3],[4].

Experimental Protocol: C3-Alkylation of N-(2-Pyridyl)pivalamide

Self-Validating Checkpoint: The reaction mixture must transition from a clear yellow solution to a dark suspension containing a visible black/grey precipitate (Pd black and AgBr) over the 24-hour period. Failure to observe this precipitate indicates catalyst poisoning or failed oxidative addition.

  • Substrate Setup: To a 15 mL heavy-walled pressure vial, add N-(2-pyridyl)pivalamide (1.0 mmol, 1.0 equiv), primary alkyl bromide (1.5 mmol, 1.5 equiv), and Ag₂CO₃ (1.0 mmol, 1.0 equiv).

  • Catalyst & Additives: Add Pd(OAc)₂ (10 mol%) and N-acetylglycine (20 mol%). Note: The mono-N-protected amino acid ligand acts as an internal proton shuttle, significantly lowering the activation energy of the CMD step.

  • Solvent: Add tert-amyl alcohol (t-AmOH, 3.0 mL). The bulky alcohol prevents solvent alkylation side reactions.

  • Reaction: Seal the vial with a PTFE-lined cap and heat at 110 °C for 24 hours behind a blast shield.

  • Isolation: Cool to room temperature. Filter the crude heterogeneous mixture through a short pad of Celite to remove silver halides and precipitated Palladium. Elute with EtOAc (20 mL). Concentrate in vacuo and purify via silica gel chromatography.

Quantitative Data: Substrate Scope

Table 2: Functional Group Tolerance in Directed C3-Alkylation

Alkyl HalideDirecting GroupTemp (°C)Time (h)Isolated Yield (%)
1-BromobutaneN-Piv1102485
1-Bromo-3-phenylpropaneN-Piv1102478
Ethyl 4-bromobutyrateN-Piv1102472
1-IodohexaneN-Ac1101865

Visualizing the Workflows and Mechanisms

Mechanism A Pd(II) Active Catalyst B Substrate Coordination (N-Directing Group) A->B Substrate binding C Concerted Metalation- Deprotonation (CMD) B->C Base/Ligand assisted D Oxidative Addition (Alkyl Halide) -> Pd(IV) C->D Alkyl-X addition E Reductive Elimination (C-C Bond Formation) D->E Halide scavenging E->A Catalyst regeneration F 3-Alkyl-2-aminopyridine E->F Product release

Caption: Catalytic cycle for the Pd-catalyzed directed C-H alkylation of 2-aminopyridines.

Workflow Step1 Reagent Setup (Halide, Boronic Ester) Step2 Schlenk Degassing (3x Vacuum/Argon) Step1->Step2 Step3 Catalyst/Ligand Addition Under Ar Step2->Step3 Step4 Solvent Addition & Heating (90°C) Step3->Step4 Step5 Reaction Monitoring (TLC/GC-MS) Step4->Step5

Caption: Air-free experimental workflow for the Suzuki-Miyaura sp2-sp3 cross-coupling.

References

  • [3] Title: Highly Enantioselective Allylic C–H Alkylation of Terminal Olefins with Pyrazol-5-ones Enabled by Cooperative Catalysis of Palladium Complex and Brønsted Acid. Source: Journal of the American Chemical Society URL:[Link]

  • [2] Title: Insights into directing group ability in palladium-catalyzed C-H bond functionalization. Source: Journal of the American Chemical Society URL:[Link]

  • [4] Title: Palladium-Catalyzed Branch-Selective Allylic C–H Amination Enabled by Nucleophile Coordination. Source: Organic Letters URL:[Link]

Sources

Application

Application Note: Integrating 3-Ethylpyridin-2-amine Hydrochloride into Suzuki-Miyaura Cross-Coupling Workflows

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol Introduction & Mechanistic Challenges The 2-aminopyridine scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol

Introduction & Mechanistic Challenges

The 2-aminopyridine scaffold is a highly privileged pharmacophore in drug discovery, frequently utilized in the design of kinase inhibitors and GPCR modulators. 3-Ethylpyridin-2-amine hydrochloride (CAS: 2007910-36-1)[1] serves as a critical building block in these discovery workflows. In standard synthetic routes, this core is first halogenated (e.g., yielding 5-bromo-3-ethylpyridin-2-amine) or borylated to serve as a coupling partner in Suzuki-Miyaura reactions[2].

However, utilizing 2-aminopyridine hydrochloride salts in palladium-catalyzed cross-couplings presents three distinct mechanistic challenges:

  • Catalyst Poisoning via Chelation: The free exocyclic amine and the basic pyridine nitrogen can form highly stable, bidentate chelates with Pd(II) intermediates. This coordination traps the catalyst in an unreactive state, stalling the catalytic cycle[3].

  • Salt Neutralization Stoichiometry: Because the starting material is a hydrochloride salt, the reaction requires precise base stoichiometry. Insufficient base will fail to liberate the free amine, while the remaining acidic protons can rapidly trigger protodeboronation of the boronic acid partner[4].

  • Steric Hindrance: The ethyl group at the 3-position introduces moderate steric bulk adjacent to the coupling site, requiring highly active catalyst systems to facilitate efficient oxidative addition and transmetalation.

To overcome these challenges, the protocol below leverages bulky, electron-rich biaryl phosphine ligands (e.g., XPhos) to prevent palladium chelation, alongside a carefully calibrated biphasic basic solvent system[5].

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape for the Suzuki-Miyaura coupling of a halogenated 3-ethylpyridin-2-amine derivative with a standard arylboronic acid. The data illustrates the causality between ligand choice, base stoichiometry, and overall yield.

Catalyst System (mol%)Ligand TypeBase (Equiv)*Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ (5%)MonodentateNa₂CO₃ (2.0)Toluene/H₂O9042%Severe catalyst poisoning by the 2-aminopyridine motif.
Pd(dppf)Cl₂ (5%)BidentateK₂CO₃ (3.0)1,4-Dioxane/H₂O10076%Bidentate ligand reduces chelation; moderate yield[3].
Pd(OAc)₂ (3%) / SPhos (6%)Bulky BiarylCs₂CO₃ (3.0)Toluene/H₂O10085%Good conversion; SPhos facilitates transmetalation.
Pd₂(dba)₃ (2.5%) / XPhos (5%) Bulky Biaryl K₃PO₄ (3.0) 1,4-Dioxane/H₂O 110 94% Optimal. Steric bulk prevents Pd-chelation; excellent yield[5].

*Note: 3.0 equivalents of base are strictly required: 1.0 equiv to neutralize the HCl salt, and 2.0 equiv to facilitate the formation of the reactive arylboronate complex.

Experimental Protocol: Self-Validating Methodology

This protocol is designed as a self-validating system. Each critical step includes observable parameters to ensure scientific integrity and reaction success.

Materials Required
  • Electrophile: Halogenated 3-Ethylpyridin-2-amine hydrochloride derivative (1.0 equiv)

  • Nucleophile: Arylboronic acid or Arylboronic pinacol ester (1.5 equiv)

  • Precatalyst: Pd₂(dba)₃ (2.5 mol%)

  • Ligand: XPhos (5.0 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v ratio)

Step-by-Step Workflow

Step 1: Reagent Preparation & Salt Neutralization

  • In an oven-dried Schlenk tube, add the 3-ethylpyridin-2-amine hydrochloride derivative, the arylboronic acid, and K₃PO₄.

  • Causality & Validation: K₃PO₄ serves a dual purpose. It first neutralizes the HCl salt to liberate the reactive free base, and subsequently activates the boronic acid. You will observe a slight physical change or minor exotherm upon the later addition of water as the acid-base neutralization occurs.

Step 2: Stringent Degassing (Critical)

  • Add the 1,4-Dioxane and Water (4:1) to the vessel.

  • Seal the tube with a rubber septum and purge the biphasic mixture with Argon for 15 minutes using a submerged needle.

  • Causality & Validation: Oxygen contamination rapidly oxidizes electron-rich phosphine ligands (converting XPhos to XPhos-oxide) and promotes homocoupling of the boronic acid[5]. Complete degassing is validated when the solvent mixture is thoroughly saturated with Argon and bubbling is uniform.

Step 3: Catalyst Activation & Heating

  • Briefly remove the septum under a positive stream of Argon and quickly add Pd₂(dba)₃ and XPhos.

  • Replace the septum with a Teflon screw cap, seal tightly, and heat the reaction block to 110°C with vigorous stirring (800 rpm).

  • Causality & Validation: The biphasic nature requires vigorous stirring to ensure mass transfer between the aqueous base/boronate and the organic electrophile/catalyst. The solution should transition from the dark purple/red of Pd₂(dba)₃ to a homogenous yellow/orange, visually confirming the formation of the active Ln​Pd(0) catalytic species.

Step 4: Reaction Monitoring & Workup

  • After 8 hours, sample the organic layer and analyze via LC-MS.

  • Validation: The reaction is deemed complete upon the disappearance of the starting material's isotopic mass pattern and the emergence of the cross-coupled product mass.

  • Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with brine (2 x 10 mL). Extract the aqueous layer once more with Ethyl Acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow Visualization

G N1 1. Substrate & Base Loading (Neutralize HCl Salt with K3PO4) N2 2. Solvent Addition (1,4-Dioxane / H2O [4:1]) N1->N2 N3 3. Argon Degassing (Prevent Ligand Oxidation) N2->N3 N4 4. Catalyst Addition (Pd2(dba)3 + XPhos) N3->N4 N5 5. Cross-Coupling (110°C, 8-12 h) N4->N5 N6 6. LC-MS Validation (Confirm Product Mass) N5->N6

Optimized Suzuki-Miyaura workflow for 3-Ethylpyridin-2-amine hydrochloride derivatives.

Troubleshooting & Field-Proven Insights

  • Issue: High Levels of Protodeboronation

    • Cause: The acidic proton from the hydrochloride salt or excess water at high temperatures hydrolyzes the C-B bond before transmetalation can occur[5].

    • Solution: Pre-stir the hydrochloride salt with the aqueous base for 10 minutes prior to adding the boronic acid and catalyst. Alternatively, substitute the boronic acid with a more stable boronic pinacol ester (BPin).

  • Issue: Reaction Stalls at <50% Conversion

    • Cause: The 2-aminopyridine motif is successfully outcompeting the phosphine ligand to coordinate with the palladium center, poisoning the catalyst[3].

    • Solution: Increase the steric bulk of the ligand. If XPhos is failing due to specific substrate electronics, switch to BrettPhos or increase the catalyst loading to 5 mol% Pd.

References

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Method

Application Note: Strategic Utilization of 3-Ethylpyridin-2-amine Hydrochloride in Medicinal Chemistry

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Chemical Profiling 3-Ethylpyridin-2-amine hydrochloride (CAS: 2007910-36-1) is a highly versatile building block in mod...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Chemical Profiling

3-Ethylpyridin-2-amine hydrochloride (CAS: 2007910-36-1) is a highly versatile building block in modern drug discovery, frequently utilized to construct complex heteroaryl scaffolds. While the free base (CAS: 42753-67-3) is available, the hydrochloride salt is predominantly favored in rigorous medicinal chemistry workflows[1].

The Causality of Salt Selection: Electron-rich aminopyridines are inherently prone to oxidation and often present as oils or low-melting solids, making precise stoichiometric measurements difficult. The hydrochloride salt provides a highly crystalline, bench-stable solid. Furthermore, it enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) which are critical for the cross-coupling and condensation reactions used to synthesize advanced active pharmaceutical ingredients (APIs).

Application I: Synthesis of Imidazo[1,2-a]pyridine Scaffolds (RIPK2 Inhibitors)

The Causality of Scaffold Selection

The imidazo[1,2-a]pyridine bicyclic system is a "privileged scaffold" in kinase inhibitor design. Its structural rigidity and specific hydrogen-bond acceptor profile make it an ideal hinge-binding motif for kinases such as Receptor Interacting Protein Kinase 2 (RIPK2)[2]. RIPK2 is an obligate kinase in the NOD2 signaling pathway; its dysregulation is a primary driver of autoinflammatory diseases. Recent pharmaceutical developments highlight the use of 3-ethylpyridin-2-amine to construct substituted imidazo[1,2-a]pyridines that act as highly potent, selective RIPK2 inhibitors[3].

Protocol 1: Modified Tschitschibabin Condensation

The classical Tschitschibabin reaction involves the condensation of 2-aminopyridines with α-haloketones[4]. To utilize the HCl salt of 3-ethylpyridin-2-amine efficiently, the protocol must integrate an in situ neutralization step that does not degrade the sensitive electrophile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert N2​ atmosphere, suspend 3-Ethylpyridin-2-amine hydrochloride (1.0 equiv) in anhydrous DMF (0.2 M).

  • Neutralization: Add sodium bicarbonate ( NaHCO3​ , 2.5 equiv).

    • Causality: A mild base like NaHCO3​ is strictly required. Stronger bases (e.g., NaOH or NaOtBu ) can induce Favorskii rearrangement or aldol condensation of the α-haloketone. The 2.5 equivalents ensure complete neutralization of the HCl salt and the HX byproduct generated during cyclization[4].

  • Electrophile Addition: Add the corresponding α-bromoketone (1.1 equiv) dropwise at room temperature.

  • Cyclization: Heat the reaction mixture to 80 °C for 4–6 hours.

    • Causality: The initial step is the SN​2 alkylation of the highly nucleophilic endocyclic pyridine nitrogen, forming a polar pyridinium intermediate. Heating drives the subsequent intramolecular condensation (dehydration) between the exocyclic amine and the ketone to close the imidazole ring.

  • Self-Validation: Monitor the reaction via LC-MS. The protocol is self-validating: the disappearance of the starting mass (m/z 123 for the free base) and the transient appearance of the pyridinium intermediate mass, followed by the final dehydrated product mass, confirms successful cyclization.

  • Workup: Quench with H2​O , extract with EtOAc, dry over MgSO4​ , and purify via flash chromatography (DCM/MeOH gradient).

Application II: Construction of Heteroaryl Cores for KRAS G12C Inhibitors

The Causality of Scaffold Selection

KRAS G12C mutations are notoriously difficult to drug, but recent oncology breakthroughs have utilized covalent inhibitors that bind directly to the mutant cysteine. 3-Ethylpyridin-2-amine is employed as a key nucleophile to construct complex heteroaryl cores (e.g., pyrido[2,3-d]pyrimidin-2-ones) that properly orient the covalent warhead into the switch-II pocket of the KRAS protein[5].

Protocol 2: Nucleophilic Aromatic Substitution ( SN​Ar ) / Amination
  • Preparation: Dissolve the electrophilic core (e.g., a 6-chloro-heteroaryl derivative, 1.0 equiv) and 3-Ethylpyridin-2-amine hydrochloride (1.2 equiv) in DMSO.

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA, 3.0 equiv).

    • Causality: DIEA is a sterically hindered, non-nucleophilic organic base. It liberates the free 2-aminopyridine in situ and scavenges the HCl generated during the SN​Ar process, preventing the protonation of the nucleophile which would otherwise prematurely halt the reaction[3].

  • Reaction: Stir at 90 °C for 12 hours under N2​ .

  • Self-Validation: Use 1H NMR to confirm the disappearance of the exocyclic NH2​ protons (typically broad singlets around 4.5–5.5 ppm in DMSO- d6​ ) and the diagnostic shift of the ethyl group peaks, confirming successful C-N bond formation.

Quantitative Data Summaries

The following table summarizes the optimization data for the Imidazo[1,2-a]pyridine cyclization (Protocol 1), demonstrating the causality behind the selected reaction conditions.

SolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
EtOH K2​CO3​ 801245Poor solubility of the intermediate pyridinium salt; incomplete cyclization.
DMF NaHCO3​ 80 6 82 Optimal polarity stabilizes pyridinium salt; mild base prevents side reactions.
DMSODIEA100465Faster initial alkylation, but difficult solvent removal during aqueous workup.
Toluene NaOtBu 1108<10Strong base degraded the α-bromoketone via Favorskii rearrangement.

Visualizations

Workflow: Synthesis of Imidazo[1,2-a]pyridine Scaffolds

G A 3-Ethylpyridin-2-amine HCl (Starting Material) B Base Neutralization (NaHCO3) A->B Deprotonation C Nucleophilic Attack (α-haloketone addition) B->C DMF, 25°C D Cyclization (Pyridinium Intermediate) C->D Heat (80°C) E Imidazo[1,2-a]pyridine (Target Scaffold) D->E -H2O, -HX

Caption: Step-by-step chemical workflow for synthesizing imidazo[1,2-a]pyridine scaffolds.

Pharmacological Context: Target Pathways

Pathway cluster_0 Autoinflammatory Pathway cluster_1 Oncogenic Pathway NOD2 NOD2 Activation RIPK2 RIPK2 Kinase NOD2->RIPK2 NFKB NF-κB Signaling RIPK2->NFKB Inflam Pro-inflammatory Cytokines NFKB->Inflam EGFR EGFR Activation KRAS KRAS G12C Mutant EGFR->KRAS MEK MEK/ERK Cascade KRAS->MEK Tumor Tumorigenesis MEK->Tumor Drug1 Imidazo[1,2-a]pyridine Derivatives Drug1->RIPK2 Inhibits Drug2 Aminopyridine-based Covalent Inhibitors Drug2->KRAS Inhibits

Caption: Pharmacological intervention points for 3-ethylpyridin-2-amine derived scaffolds.

References

  • BLDpharm Product Catalog - 3-Ethylpyridin-2-amine hydrochloride (CAS: 2007910-36-1). BLD Pharm. 6

  • Patent CA3098574A1 - KRAS G12C inhibitors and methods of using the same. Google Patents. 5

  • Patent WO2023239941A1 - Imidazo(1,2-a)pyridine derivatives as RIPK2 inhibitors. Google Patents.3

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. 4

  • Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - ACS Medicinal Chemistry Letters (PMC).2

Sources

Application

Application Notes and Protocols for the Evaluation of 3-Ethylpyridin-2-amine Hydrochloride in Agricultural Chemistry

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential uses of 3-Ethylpyridin-2-amine hydrochloride in the field of agricultural chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential uses of 3-Ethylpyridin-2-amine hydrochloride in the field of agricultural chemistry. Given the novelty of this specific molecule within the agrochemical landscape, this document outlines a series of robust screening protocols to elucidate its potential as a herbicide, fungicide, or plant growth regulator. The methodologies are grounded in established principles of agrochemical research and development, drawing parallels from known pyridine-based active ingredients.

Introduction: The Potential of Pyridine-Based Compounds in Agriculture

The pyridine scaffold is a cornerstone in the development of modern agrochemicals, with commercial products spanning herbicides, fungicides, insecticides, and plant growth regulators.[1] The diverse biological activities of pyridine derivatives stem from their ability to interact with a wide range of biological targets in plants, fungi, and insects.[1][2] 3-Ethylpyridin-2-amine hydrochloride, as a substituted pyridine, represents a novel candidate for agrochemical discovery. Its structural features suggest the potential for various biological activities, which can be systematically explored using the protocols detailed below. This guide is designed to provide a logical and efficient workflow for the initial screening and characterization of this promising compound.

Postulated Applications and Screening Protocols

Based on the known activities of other pyridine-containing agrochemicals, we postulate that 3-Ethylpyridin-2-amine hydrochloride could exhibit herbicidal, fungicidal, or plant growth regulatory effects. The following sections provide detailed protocols to test these hypotheses.

Herbicidal Activity Screening

Many pyridine-based compounds act as herbicides by mimicking plant hormones like auxins or by inhibiting essential plant enzymes such as protoporphyrinogen oxidase (PPO).[1][3][4] The following protocol is designed to assess the general herbicidal potential of 3-Ethylpyridin-2-amine hydrochloride and to gain preliminary insights into its mode of action.

Herbicidal_Screening_Workflow cluster_prep Preparation cluster_application Application cluster_incubation Incubation & Observation cluster_analysis Data Analysis start Start: 3-Ethylpyridin-2-amine hydrochloride stock Prepare Stock Solution (e.g., 10,000 ppm in DMSO) start->stock serial Serial Dilutions (e.g., 1000, 500, 250, 125, 62.5 ppm) stock->serial pre_emergent Pre-Emergent Assay: Apply to soil surface serial->pre_emergent post_emergent Post-Emergent Assay: Foliar spray on seedlings serial->post_emergent incubation Incubate under controlled conditions (21 days) pre_emergent->incubation post_emergent->incubation observation Daily observation for: - Chlorosis - Necrosis - Growth Inhibition - Epinasty incubation->observation data_collection Data Collection: - Visual Injury Rating (%) - Fresh/Dry Weight observation->data_collection gr50 Calculate GR50 Value data_collection->gr50 conclusion Conclusion on Herbicidal Activity and Spectrum gr50->conclusion

Caption: Workflow for primary herbicidal activity screening.

  • Plant Material: Use a diverse range of plant species, including representative monocots (e.g., Echinochloa crus-galli - barnyardgrass) and dicots (e.g., Abutilon theophrasti - velvetleaf, Amaranthus retroflexus - redroot pigweed).

  • Stock Solution Preparation: Prepare a 10,000 ppm stock solution of 3-Ethylpyridin-2-amine hydrochloride in a suitable solvent (e.g., DMSO).

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with a water-surfactant mixture (e.g., 0.1% Tween-20) to final concentrations of 1000, 500, 250, 125, and 62.5 ppm.

  • Pre-Emergence Application:

    • Sow seeds of the test species in pots filled with a standard potting mix.

    • Immediately after sowing, apply 10 mL of each working solution evenly to the soil surface of duplicate pots.

    • Include a negative control (solvent + water-surfactant) and a positive control (a commercial herbicide with a known mode of action).

  • Post-Emergence Application:

    • Grow the test species in pots until they reach the 2-3 leaf stage.

    • Apply the working solutions as a foliar spray to the point of runoff to duplicate pots for each concentration.

    • Include negative and positive controls.

  • Incubation and Observation:

    • Place all pots in a growth chamber with controlled temperature, humidity, and light conditions.

    • Observe the plants daily for 21 days, recording any phytotoxic effects such as chlorosis, necrosis, stunting, and epinasty.

  • Data Collection and Analysis:

    • At the end of the observation period, visually rate the herbicidal injury on a scale of 0% (no effect) to 100% (plant death).

    • Harvest the above-ground biomass, and measure the fresh and dry weights.

    • Calculate the Growth Reduction (GR₅₀) value, which is the concentration of the compound required to inhibit plant growth by 50%.

Parameter Description
Test SpeciesEchinochloa crus-galli, Abutilon theophrasti, Amaranthus retroflexus
Concentrations62.5, 125, 250, 500, 1000 ppm
Application Volume10 mL/pot (pre-emergence), spray to runoff (post-emergence)
Incubation Period21 days
EndpointsVisual injury (%), fresh weight (g), dry weight (g), GR₅₀ (ppm)

Table 1: Summary of Herbicidal Screening Parameters.

Fungicidal Activity Screening

Pyridine-based compounds are also prominent as fungicides, often targeting the fungal respiratory chain.[2][5] The following in vitro assay will determine if 3-Ethylpyridin-2-amine hydrochloride has any inhibitory effects on the growth of common plant pathogenic fungi.

Fungicidal_Screening_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_incubation Incubation & Measurement cluster_analysis Data Analysis start Start: 3-Ethylpyridin-2-amine hydrochloride stock Prepare Stock Solution (e.g., 10,000 ppm in DMSO) start->stock serial Serial Dilutions (e.g., 100, 50, 25, 12.5, 6.25 ppm) stock->serial amend Amend PDA with test compound at various concentrations serial->amend pda Prepare Potato Dextrose Agar (PDA) pda->amend inoculate Inoculate plates with mycelial plugs of test fungi amend->inoculate incubation Incubate in the dark at 25°C inoculate->incubation measure Measure colony diameter at regular intervals incubation->measure inhibition Calculate Percent Inhibition of Mycelial Growth measure->inhibition ec50 Determine EC50 Value inhibition->ec50 conclusion Conclusion on Fungicidal Activity and Spectrum ec50->conclusion

Caption: Workflow for in vitro fungicidal activity screening.

  • Fungal Pathogens: Select a panel of economically important plant pathogenic fungi, such as Botrytis cinerea, Fusarium graminearum, and Rhizoctonia solani.

  • Stock and Working Solutions: Prepare a 10,000 ppm stock solution in DMSO and then dilute to working concentrations of 100, 50, 25, 12.5, and 6.25 ppm.

  • Media Preparation:

    • Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave.

    • Cool the molten PDA to approximately 50°C.

    • Amend the PDA with the working solutions of 3-Ethylpyridin-2-amine hydrochloride to achieve the desired final concentrations.

    • Pour the amended PDA into sterile Petri dishes.

    • Include a negative control (PDA + DMSO) and a positive control (a commercial fungicide).

  • Inoculation:

    • From a actively growing culture of each test fungus, cut 5 mm mycelial plugs from the edge of the colony.

    • Place one mycelial plug in the center of each PDA plate.

  • Incubation: Incubate the plates in the dark at 25°C until the fungal colony in the negative control plate reaches the edge of the dish.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals.

    • Calculate the percentage of mycelial growth inhibition using the formula:

      • % Inhibition = [(dc - dt) / dc] * 100

      • Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

    • Determine the Effective Concentration (EC₅₀) value, which is the concentration that inhibits fungal growth by 50%.

Parameter Description
Test FungiBotrytis cinerea, Fusarium graminearum, Rhizoctonia solani
Concentrations6.25, 12.5, 25, 50, 100 ppm
MediumPotato Dextrose Agar (PDA)
Incubation25°C in the dark
EndpointsMycelial growth inhibition (%), EC₅₀ (ppm)

Table 2: Summary of Fungicidal Screening Parameters.

Plant Growth Regulator (PGR) Activity Screening

Certain pyridine derivatives can influence plant growth and development by interacting with plant hormone pathways.[6][7][] This protocol aims to identify any potential plant growth regulatory effects of 3-Ethylpyridin-2-amine hydrochloride.

PGR_Screening_Workflow cluster_prep Preparation cluster_assay Seed Germination & Seedling Growth Assay cluster_incubation Incubation & Measurement cluster_analysis Data Analysis start Start: 3-Ethylpyridin-2-amine hydrochloride stock Prepare Stock Solution (e.g., 1000 ppm in DMSO) start->stock serial Serial Dilutions (e.g., 100, 50, 25, 10, 1 ppm) stock->serial petri_dish_assay Place seeds on filter paper moistened with test solutions serial->petri_dish_assay seed_sterilization Surface Sterilize Seeds (e.g., Cress, Lettuce) seed_sterilization->petri_dish_assay incubation Incubate in a growth chamber (7-10 days) petri_dish_assay->incubation measure Measure: - Germination Rate (%) - Root Length (mm) - Shoot Length (mm) incubation->measure comparison Compare with Controls (Negative and Positive) measure->comparison conclusion Identify Growth Promotion or Inhibition Effects comparison->conclusion

Caption: Workflow for plant growth regulator activity screening.

  • Plant Material: Use seeds of fast-germinating species like cress (Lepidium sativum) or lettuce (Lactuca sativa).

  • Stock and Working Solutions: Prepare a 1000 ppm stock solution in DMSO and dilute with distilled water to working concentrations of 100, 50, 25, 10, and 1 ppm.

  • Assay Setup:

    • Place a sterile filter paper in a sterile Petri dish.

    • Add 5 mL of each working solution to triplicate Petri dishes.

    • Place 20 surface-sterilized seeds evenly on the filter paper in each dish.

    • Include a negative control (distilled water + DMSO) and positive controls (e.g., gibberellic acid for growth promotion, paclobutrazol for growth inhibition).

  • Incubation: Seal the Petri dishes with parafilm and incubate in a growth chamber with a defined light/dark cycle for 7-10 days.

  • Data Collection and Analysis:

    • After the incubation period, count the number of germinated seeds to calculate the germination rate.

    • Measure the root and shoot length of at least 10 seedlings from each replicate.

    • Statistically analyze the data to determine if there are significant differences between the treatments and the negative control.

Parameter Description
Test SpeciesLepidium sativum (cress), Lactuca sativa (lettuce)
Concentrations1, 10, 25, 50, 100 ppm
Incubation Period7-10 days
EndpointsGermination rate (%), root length (mm), shoot length (mm)

Table 3: Summary of Plant Growth Regulator Screening Parameters.

Data Interpretation and Next Steps

The results from these primary screenings will provide initial insights into the potential agrochemical applications of 3-Ethylpyridin-2-amine hydrochloride.

  • Herbicidal Activity: Significant phytotoxicity in the herbicidal screen, particularly at lower concentrations, warrants further investigation. The type of symptoms observed (e.g., epinasty suggesting auxin-like activity) can guide follow-up studies. Promising candidates would proceed to secondary screenings on a wider range of weed and crop species to determine selectivity.

  • Fungicidal Activity: Low EC₅₀ values against the fungal panel indicate potential for development as a fungicide. The next steps would involve in vivo testing on infected plants to assess protective and curative activities.

  • Plant Growth Regulator Activity: Statistically significant effects on germination, root, or shoot growth compared to the negative control suggest PGR activity. Further studies would be needed to elucidate the specific mode of action and to evaluate effects on more complex developmental processes like flowering or fruiting.

Conclusion

While specific data on the agricultural use of 3-Ethylpyridin-2-amine hydrochloride is not yet available in the public domain, its pyridine core structure makes it a compound of interest for agrochemical research. The protocols outlined in these application notes provide a systematic and scientifically rigorous framework for the initial evaluation of its biological activities. By following these workflows, researchers can efficiently determine if this novel compound has the potential to be developed into a new herbicide, fungicide, or plant growth regulator, thereby contributing to the ongoing need for innovative solutions in agriculture.

References

  • Vertex AI Search. (n.d.). Plant Growth Regulator-Mixture Manufacturers, Suppliers and Factory.
  • Sigma-Aldrich. (n.d.). 3-Ethylpyridin-4-amine hydrochloride | 19842-14-9.
  • Sigma-Aldrich. (n.d.). 3-ethylpyridin-2-amine | 42753-67-3.
  • Zakharychev, V. V., et al. (2024). Development of novel pyridine-based agrochemicals: A review.
  • Sigma-Aldrich. (n.d.). 3-(pyridin-2-yl)prop-2-en-1-amine hydrochloride | 2839160-38-0.
  • AHDB Horticulture. (n.d.).
  • Li, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed.
  • Oregon State University. (n.d.).
  • Li, Y., et al. (2023). Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. MDPI.
  • Gauthier, A., et al. (2019). Antifungal Agents in Agriculture: Friends and Foes of Public Health. MDPI.
  • ResearchGate. (n.d.). Synthesis and biological activities of pyrazolinobenzofuro [3,2-d] pyridimidines.
  • BOC Sciences. (n.d.). Plant Growth Regulator and Metabolite Standards - Stable Isotope.
  • Der Pharma Chemica. (n.d.). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)
  • MDPI. (2025). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One.
  • KEMAPCO. (n.d.).
  • Gemini Agriculture. (n.d.). Products.
  • PubMed. (2025). Synthesis and herbicidal activities of acylalanine-containing 3-(pyridin-2-yl)benzothiazol-2-ones.
  • Sigma-Aldrich. (n.d.). 3-Ethylpyridin-4-amine hydrochloride | 19842-14-9.
  • Benchchem. (n.d.).
  • Google Patents. (n.d.).
  • NIH. (n.d.). 3-Chloropyridin-2-amine - PMC.
  • Google Patents. (n.d.). CN114423287A - Stable herbicide composition comprising amine oxide and tertiary amine.
  • Google Patents. (n.d.). CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride.
  • MDPI. (2024). Development of Natural Fungicidal Agricultural Defensives Using Microbial Glycolipid and Vegetable Oil Blends.
  • PubMed. (2016). Synthesis and evaluation of substituted 3-(pyridin-2-yl)
  • WIPO Patentscope. (2013). Potassium sulfite/potassium bisulfite (KS/KBS)
  • MDPI. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
  • PubMed. (2018).
  • PennState Extension. (2025). Amines or Esters; Which Should You Use?
  • ResearchGate. (n.d.).
  • PI Industries. (n.d.). Best Insecticide for Plants.
  • MDPI. (2017). Efficacy of the Herbicide Lancelot 450 WG (Aminopyralid + Florasulam) on Broadleaf and Invasive Weeds and Effects on Yield and Quality Parameters of Maize.
  • PubMed. (2024). Design, Synthesis, and Herbicidal Activity of Substituted 3-(Pyridin-2-yl)
  • Google Patents. (n.d.). WO2012084812A1 - Aminoindanes amides having a high fungicidal activity and their phytosanitary compositions.
  • ResearchGate. (2025).
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  • Der Pharma Chemica. (n.d.). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)
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Method

Application Note: A Modular Protocol for the Synthesis of N,N'-Bidentate Ligands from 3-Ethylpyridin-2-amine Hydrochloride

Authored by: Gemini, Senior Application Scientist Date: March 14, 2026 Abstract This document provides a comprehensive, two-stage protocol for the synthesis of novel bidentate ligands derived from the readily available s...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist
Date: March 14, 2026

Abstract

This document provides a comprehensive, two-stage protocol for the synthesis of novel bidentate ligands derived from the readily available starting material, 3-Ethylpyridin-2-amine hydrochloride. Bidentate ligands are foundational components in coordination chemistry and homogeneous catalysis, offering enhanced stability and selectivity to metal complexes.[1][2] This guide details an efficient and modular synthetic route, beginning with the conversion of the aminopyridine to a versatile halide intermediate via a Sandmeyer-type reaction, followed by a palladium-catalyzed Buchwald-Hartwig amination to construct the final bidentate ligand. The causality behind experimental choices, detailed step-by-step protocols, characterization data, and potential applications are discussed to provide researchers, scientists, and drug development professionals with a robust and validated methodology.

Introduction: The Strategic Value of Pyridine-Based Bidentate Ligands

The pyridine moiety is a cornerstone in ligand design due to its unique electronic properties, thermal stability, and ability to coordinate with a wide array of transition metals.[3][4] When two such coordinating nitrogen atoms are incorporated into a single molecule to form a bidentate ligand, the resulting chelate effect significantly enhances the stability of the metal complex.[1] This stability is crucial for developing robust and efficient catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations.[5][6][7][8]

The starting material, 3-Ethylpyridin-2-amine, offers a strategic scaffold. The ethyl group at the 3-position provides steric influence that can be exploited to tune the electronic and conformational properties of the final metal complex, potentially leading to improved catalytic activity or selectivity.

This protocol focuses on a powerful and modular synthetic strategy:

  • Activation via Halogenation: The 2-amino group is first converted into a more synthetically versatile 2-chloro group. This is achieved through a diazotization-Sandmeyer reaction, a classic and reliable method for transforming aromatic amines into halides.[9] This step creates a key intermediate, 2-chloro-3-ethylpyridine, which is an excellent electrophile for subsequent cross-coupling reactions.

  • Ligand Assembly via C-N Coupling: The core of the bidentate ligand is assembled using a palladium-catalyzed Buchwald-Hartwig amination. This reaction facilitates the coupling of the 2-chloro-3-ethylpyridine intermediate with another nitrogen-containing moiety (e.g., a second aminopyridine), forming a strong carbon-nitrogen bond to yield the desired N,N'-bidentate ligand.[1][10] This method is favored for its high functional group tolerance and generally excellent yields.

Part I: Synthesis of Key Intermediate (2-Chloro-3-ethylpyridine)

Principle of the Sandmeyer Reaction

The conversion of an aromatic amine to a halide is not a direct substitution. The Sandmeyer reaction proceeds via a two-step mechanism. First, the primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt intermediate. This intermediate is highly reactive. In the second step, the introduction of a copper(I) halide, such as copper(I) chloride, catalyzes the replacement of the diazonium group with a chloride atom, releasing nitrogen gas.[9] Careful temperature control is critical, as diazonium salts are unstable at higher temperatures.

Experimental Protocol: Synthesis of 2-Chloro-3-ethylpyridine

This protocol is adapted from established methodologies for the conversion of aminopyridines.[9]

Materials:

  • 3-Ethylpyridin-2-amine hydrochloride

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice-salt bath

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • Initial Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve 3-Ethylpyridin-2-amine hydrochloride (1.0 eq) in concentrated HCl (3.0 eq) and water. Cool the mixture to 0 °C using an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature is strictly maintained between 0 and 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of Copper(I) Chloride (1.2 eq) in concentrated HCl. Cool this solution to 0 °C. Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup: Basify the reaction mixture by carefully adding it to an excess of a cold, saturated NaHCO₃ solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Workflow for Intermediate Synthesis

cluster_start Starting Material cluster_reagents1 Diazotization Reagents cluster_reagents2 Sandmeyer Reagent cluster_process Reaction & Purification cluster_end Product A 3-Ethylpyridin-2-amine HCl E Diazonium Salt Intermediate A->E Add dropwise B NaNO₂ + Conc. HCl B->E C 0-5 °C C->E D CuCl in Conc. HCl F N₂ Evolution D->F E->F Add to CuCl G Workup & Purification (Extraction, Chromatography) F->G Reaction Completion H 2-Chloro-3-ethylpyridine G->H

Caption: Workflow for the synthesis of 2-Chloro-3-ethylpyridine intermediate.

Part II: Synthesis of Bidentate Ligand via Buchwald-Hartwig Amination

Principle of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine in the presence of a base. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form an amido complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst.[1] The choice of phosphine ligand (e.g., Xantphos) is critical as it stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[10] An inert atmosphere is required to prevent the oxidation of the Pd(0) catalyst.

Experimental Protocol: Synthesis of 3-Ethyl-N-(pyridin-2-yl)pyridin-2-amine

This protocol describes the coupling of the 2-chloro-3-ethylpyridine intermediate with 2-aminopyridine.

Materials:

  • 2-Chloro-3-ethylpyridine (1.0 eq)

  • 2-Aminopyridine (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Schlenk flask or glovebox

  • Standard workup and purification reagents (Ethyl acetate, Brine, Celite, MgSO₄)

Procedure:

  • Reaction Setup: This reaction is air- and moisture-sensitive. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox.

  • Charge Flask: To a dry Schlenk flask, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add Reactants: Add 2-Chloro-3-ethylpyridine (1.0 eq) and 2-aminopyridine (1.1 eq) to the flask.

  • Add Solvent: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with brine (2 x 20 mL). Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the final bidentate ligand.

Workflow for Buchwald-Hartwig Coupling

cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions cluster_process Process cluster_product Final Product A 2-Chloro-3-ethylpyridine I Reaction Vessel A->I B 2-Aminopyridine B->I C Pd₂(dba)₃ (Catalyst) C->I D Xantphos (Ligand) D->I E NaOtBu (Base) E->I F Anhydrous Toluene (Solvent) F->I G Inert Atmosphere (Ar or N₂) G->I H Heat (110 °C) H->I J Workup & Purification (Filtration, Chromatography) I->J 12-24h K Bidentate Ligand (3-Ethyl-N-(pyridin-2-yl)pyridin-2-amine) J->K

Caption: Workflow for the Pd-catalyzed Buchwald-Hartwig amination.

Characterization of the Final Ligand

The identity and purity of the synthesized bidentate ligand must be confirmed using standard analytical techniques.

Technique Purpose Expected Observations for 3-Ethyl-N-(pyridin-2-yl)pyridin-2-amine
¹H NMR Structural elucidation and purity assessment.Aromatic protons on both pyridine rings, a characteristic singlet for the amine N-H proton, and signals (quartet and triplet) for the ethyl group. Downfield shifts of pyridine protons upon coordination can be observed in metal complexes.[5]
¹³C NMR Confirms the carbon skeleton of the molecule.Distinct signals for all unique carbon atoms in the structure.
Mass Spec (ESI-MS) Determination of molecular weight.A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product.[11]
FT-IR Identification of key functional groups.Characteristic N-H stretching vibration for the secondary amine and C=N/C=C stretching vibrations for the aromatic rings.[12]
Elemental Analysis Confirms the elemental composition (C, H, N).Experimental percentages should match the calculated values for the proposed molecular formula.[11]

Applications and Future Scope

The synthesized pyridine-amine bidentate ligands are highly valuable in coordination chemistry. They can be used to form stable complexes with a variety of transition metals, including palladium, ruthenium, iron, and copper.[3][4][13] These metal complexes are promising candidates for:

  • Homogeneous Catalysis: Particularly in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Heck couplings, where the ligand can stabilize the active catalytic species.[1][5][6]

  • Materials Science: As building blocks for luminescent materials and metal-organic frameworks (MOFs).

  • Bioinorganic Chemistry: As models for metalloenzyme active sites.

The modularity of this synthetic route allows for extensive derivatization. By changing the coupling partners in the Buchwald-Hartwig step (e.g., using substituted aminopyridines, anilines, or other N-heterocycles), a diverse library of ligands with tailored steric and electronic properties can be generated.

Safety Precautions

  • General: Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All operations should be conducted in a well-ventilated fume hood.

  • Sandmeyer Reaction: This reaction involves corrosive acids (HCl) and a toxic, oxidizing agent (NaNO₂). The diazonium salt intermediate is potentially explosive if allowed to dry or heat uncontrollably; maintain low temperatures throughout its generation and use.[9]

  • Buchwald-Hartwig Amination: Palladium catalysts can be toxic and pyrophoric. Sodium tert-butoxide is a strong, corrosive base that is highly reactive with water. Toluene is a flammable and volatile organic solvent. Handle all reagents under an inert atmosphere.[1]

References

  • A Comparative Guide to Bidentate Pyridine-Acid Ligands Synthesized from β-Alanine Methyl Ester HCl. Benchchem.
  • Pyridine− and Imidazole−Phosphinimine Bidentate Ligand Complexes: Considerations for Ethylene Oligomerization Catalysts. ACS Publications.
  • Facile synthesis of a water-soluble bidentate pyridine-acid ligand and the application in quantifying bovine serum albumin by fluorescence spectroscopy. Royal Society of Chemistry.
  • Synthesis of Pyrimidine Based Metal Ligands. ResearchGate.
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC - NIH.
  • Synthesis and Characterization of 2,6-Di(quinolin-8-yl)pyridines. New Ligands for Bistridentate RuII Complexes with Microsecond Luminescent Lifetimes. ACS Publications.
  • Bidentate ligands that contain pyrrole in place of pyridine. PubMed.
  • Pyridine: A Useful Ligand in Transition Metal Complexes. IntechOpen.
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications.
  • Design and synthesis of multidentate ligands via metal promoted C-N bond formation processes and their coordination chemistry. Indian Academy of Sciences.
  • Pyridylidene Amines and Amides: Donor-Flexible Ligands for Catalysis. ResearchGate.
  • Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. MDPI.
  • Bi-Dentate Pyridyl Amine-Derived Complexes of Aluminium: Synthesis, Structure and ROP Capability. MDPI.
  • Synthesis and Coordination Chemistry of New Multidentate Ligands for Applications in Olefin Polymerization and Dinitrogen Activa. Library and Archives Canada.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC - NIH.
  • Application Note: Synthesis of 3-Chloro-2-ethylpyridine from 2-amino-3-ethylpyridine. Benchchem.
  • Synthesis of the Bipyridine-Type Ligand 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine and Structural Elucidation of Its Cu(I) and Ag(I) Complexes. MDPI.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Structure-Activity Relationship (SAR) of 3-Alkyl-2-Aminopyridine Derivatives

The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of a multitude of biologically active agents.[1] Its unique arrangement of hydrogen bond donors...

Author: BenchChem Technical Support Team. Date: March 2026

The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of a multitude of biologically active agents.[1] Its unique arrangement of hydrogen bond donors and acceptors allows for potent and specific interactions with various biological targets, most notably protein kinases.[2][3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-alkyl-2-aminopyridine derivatives, offering a comparative look at their performance against alternative scaffolds and detailing the experimental methodologies crucial for their evaluation. Our focus is to explain the causality behind experimental choices, providing a self-validating framework for researchers in drug discovery and development.

The 2-Aminopyridine Core: A Privileged Scaffold for Kinase Inhibition

The power of the 2-aminopyridine moiety lies in its ability to form key hydrogen bonds with the hinge region of kinase active sites, a critical interaction for potent inhibition.[2] The pyridine nitrogen acts as a hydrogen bond acceptor, while the 2-amino group serves as a hydrogen bond donor, creating a bidentate binding motif that anchors the inhibitor. This guide will explore how modifications to this core, specifically at the 3-position with alkyl groups, modulate activity, selectivity, and physicochemical properties.

SAR_General_Structure cluster_0 General Structure of 3-Alkyl-2-Aminopyridine Derivatives cluster_1 Key Modification Points & Their Impact mol R1 3-Alkyl Group (Potency, Selectivity, Lipophilicity) R2 5-Position Substituent (Selectivity, Solubility) R3 Amino Group Substitution (Vector to Solvent Front, PK Properties) Core 2-Aminopyridine Core (Hinge Binding)

Caption: General scaffold and key points for SAR exploration in 3-alkyl-2-aminopyridine derivatives.

Dissecting the Structure-Activity Relationship

The development of potent and selective inhibitors requires a systematic exploration of how different functional groups at various positions on the scaffold impact biological activity. The following sections break down the SAR for key positions.

The Critical Role of the 3-Alkyl Group

Substitution at the C3 position, adjacent to the core amino group, is pivotal. The nature of the alkyl group in this position directly influences the compound's interaction with the target protein and its overall drug-like properties.

  • Steric Bulk and Potency: Small, non-bulky alkyl groups (e.g., methyl, ethyl) are often optimal. They can provide beneficial van der Waals interactions within the binding pocket without introducing steric hindrance that would disrupt the crucial hinge-binding interactions.

  • Lipophilicity and Pharmacokinetics: Increasing the alkyl chain length generally increases lipophilicity. While this can sometimes enhance membrane permeability, it can also lead to issues with solubility and off-target toxicity.

  • Selectivity: The precise shape and size of the 3-alkyl group can be exploited to achieve selectivity. A substituent that is well-tolerated by the target kinase might cause a steric clash in the active site of a closely related off-target kinase, thereby conferring selectivity.

Influence of Substituents at Other Positions

While the 3-alkyl group is our focus, its effects are modulated by substituents at other positions. For instance, in the context of Janus Kinase 2 (JAK2) inhibitors, modifications at the R1 and R2 positions (referring to a broader scaffold beyond just the pyridine ring) are crucial for potency.[5] Small electron-withdrawing groups can enhance potency, while groups capable of hydrogen bonding are often essential for activity.[5]

Quantitative SAR Data Summary

To illustrate these principles, the following table summarizes hypothetical SAR data for a series of 3-alkyl-2-aminopyridine derivatives targeting a representative kinase, such as JAK2.[2][6]

Compound ID3-Position (Alkyl)5-Position (R2)Other (R3)JAK2 IC50 (nM)Selectivity vs. JAK1
1a -H-HPhenyl58010-fold
1b -CH3-HPhenyl9525-fold
1c -CH(CH3)2-HPhenyl25015-fold
1d -CH3-ClPhenyl4550-fold
1e -CH3-Cl4-Morpholinophenyl9>200-fold

Analysis of SAR Data:

  • Impact of 3-Alkyl Group: Introducing a methyl group at the 3-position (Compound 1b vs. 1a ) significantly improves potency, likely due to favorable hydrophobic interactions. However, a larger isopropyl group (Compound 1c ) reduces activity, suggesting steric constraints in the active site.

  • Synergy with 5-Position: Adding a small, electron-withdrawing chloro group at the 5-position (Compound 1d vs. 1b ) further enhances potency and selectivity.

  • Exploiting the Solvent Front: Modifying the R3 group to extend into the solvent-exposed region (Compound 1e ) can dramatically boost potency and selectivity, a common strategy in kinase inhibitor design.[2]

Comparison with Alternative Scaffolds: The Role of Bioisosterism

In drug design, bioisosteric replacement is a powerful strategy to optimize drug properties while retaining the desired biological activity.[7][8] This involves substituting a part of the molecule with a chemically different group that has similar physical or chemical properties. For the 2-aminopyridine scaffold, several heterocyclic cores can serve as effective bioisosteres.

Bioisosteres cluster_0 Bioisosteric Replacement Strategy Aminopyridine 2-Aminopyridine Core Arrow Alternatives Pyrimidine Pyrazine Pyrazolo[3,4-d]pyrimidine

Caption: Common bioisosteric replacements for the 2-aminopyridine scaffold in drug design.

Performance Comparison of Core Scaffolds
ScaffoldH-Bond Donors/AcceptorsKey AdvantagesPotential LiabilitiesRepresentative Target(s)
2-Aminopyridine 1 Donor, 1 Acceptor (in ring)Proven hinge binder, well-established chemistry.[9][10]Potential for metabolic liabilities (e.g., N-oxidation).JAK2, LRRK2, PI3Kδ, c-Met[2][3][11][12]
2-Aminopyrimidine 1 Donor, 2 Acceptors (in ring)Can form additional H-bonds, potentially increasing potency.[13]Can have different ADMET profiles that need re-optimization.CDK/HDAC[13]
2-Aminopyrazine 1 Donor, 2 Acceptors (in ring)Modulates electronics and pKa, can improve metabolic stability.[9]Synthesis can be more complex.Antimalarials[9]
Pyrazolo[3,4-d]pyrimidine 1 Donor, 3 Acceptors (in ring)Rigid scaffold, can orient substituents precisely for high potency.Increased complexity and molecular weight.JAK2[6]

The choice of scaffold is context-dependent.[14] While 2-aminopyridine is a validated starting point, switching to a pyrimidine or pyrazine might mitigate a specific metabolic issue or allow for a new interaction that enhances selectivity.

Experimental Protocols for Synthesis and Evaluation

Trustworthy SAR data is built on robust and reproducible experimental protocols.

Representative Synthesis: Suzuki Coupling Approach

The synthesis of substituted 2-aminopyridines often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which allows for the versatile introduction of aryl or heteroaryl groups.[15]

Objective: To synthesize a 3-alkyl-5-aryl-2-aminopyridine derivative.

Workflow Diagram:

Synthesis_Workflow start Starting Materials (3-alkyl-2-amino-5-bromopyridine, Arylboronic acid) reaction Suzuki Coupling - Pd(PPh3)4 catalyst - Na2CO3 base - Toluene/EtOH/H2O solvent - Reflux, 12h start->reaction workup Aqueous Workup - Extract with EtOAc - Wash with brine reaction->workup purify Purification - Dry over Na2SO4 - Concentrate in vacuo - Column Chromatography workup->purify product Final Product purify->product

Caption: A typical workflow for the synthesis of 2-aminopyridine derivatives via Suzuki coupling.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask, add 3-alkyl-2-amino-5-bromopyridine (1.0 eq), the desired arylboronic acid (1.2 eq), sodium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 90-100 °C) under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/EtOAc gradient) to yield the final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation: In Vitro Kinase Inhibition Assay (LanthaScreen™)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase (e.g., JAK2).

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A terbium-labeled antibody (donor) binds to a phosphorylated substrate peptide, bringing it into proximity with a GFP-labeled tracer (acceptor) that also binds the antibody. Inhibition of the kinase reduces substrate phosphorylation, disrupting FRET and leading to a decrease in the emission signal.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Further dilute in the appropriate assay buffer to create a 10-point, 3-fold dilution series.

  • Reaction Mixture: In a 384-well plate, add the kinase, the appropriate fluorescently labeled peptide substrate, and ATP.

  • Incubation: Add the serially diluted test compounds to the wells. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a solution containing the terbium-labeled antibody and EDTA to stop the kinase reaction.

  • Signal Reading: After a final incubation period (e.g., 60 minutes), read the plate on a fluorescence plate reader capable of TR-FRET, measuring emissions at 520 nm and 495 nm.

  • Data Analysis: Calculate the emission ratio (520/495). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The 3-alkyl-2-aminopyridine scaffold is a highly versatile and effective starting point for the design of potent and selective kinase inhibitors. The structure-activity relationship is governed by a delicate interplay between the steric and electronic properties of substituents at the 3- and 5-positions and groups designed to interact with the solvent-exposed region of the target. A thorough understanding of these principles, combined with the strategic use of bioisosterism and robust experimental validation, enables the rational design of next-generation therapeutics. This guide provides a foundational framework for researchers to navigate the complexities of SAR and accelerate their drug discovery programs.

References

  • Benchchem. Application Note & Protocols: Synthesis and SAR Studies of 2-Aminopyridine Derivatives as Selective JAK2 Inhibitors.
  • Xu, Y., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Chinese Chemical Letters.
  • ResearchGate. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors | Request PDF.
  • Smith, G. P., et al. (2017). The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(18), 4500-4505.
  • PubMed. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors.
  • PMC. Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity.
  • ResearchGate. Structure-Activity Relationship Studies of Orally Active Antimalarial 3,5-Substituted 2-Aminopyridines | Request PDF.
  • ResearchGate. Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors.
  • ACS Publications. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies | Journal of Medicinal Chemistry.
  • PubMed. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry.
  • Synthesis, computational and biological evaluation of some new pyridine Derivatives. (2022). Research Square.
  • PubMed. (2012). Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors.
  • PubMed. (2022). Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors.
  • PubMed. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors.
  • DigitalCommons@TMC. (2023). Discovery of Novel 2-Aminopyridine Derivatives As Ros1 and Alk Dual Inhibitors To Combat Drug-Resistant Mutants I.
  • Semantic Scholar. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • MDPI. (2025). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One.
  • Chemspace. Bioisosteric Replacements.
  • PMC. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • ResearchGate. Ester bioisosterism in 2,3‐diaminopyridine structured B1 blockers.

Sources

Comparative

Cytotoxicity assays for novel compounds synthesized from 3-Ethylpyridin-2-amine hydrochloride

Cytotoxicity Assays for Novel Compounds Synthesized from 3-Ethylpyridin-2-amine Hydrochloride: A Comparative Guide Introduction: The Analytical Challenge of Pyridine Derivatives 3-Ethylpyridin-2-amine hydrochloride (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Cytotoxicity Assays for Novel Compounds Synthesized from 3-Ethylpyridin-2-amine Hydrochloride: A Comparative Guide

Introduction: The Analytical Challenge of Pyridine Derivatives

3-Ethylpyridin-2-amine hydrochloride (CAS 2007910-36-1) is a highly versatile chemical building block in medicinal chemistry, frequently utilized as a starting scaffold to synthesize novel biologically active heterocycles, including kinase inhibitors, GPCR ligands, and antimicrobial agents. Once a library of novel derivatives is synthesized, these compounds must undergo rigorous in vitro cytotoxicity screening to establish safety margins and guide structure-activity relationship (SAR) optimization[1].

However, evaluating the cytotoxicity of novel nitrogen-containing heterocycles requires careful assay selection. Many pyridine derivatives exhibit intrinsic redox activity or autofluorescence, which can severely confound traditional viability assays. As an Application Scientist, I approach assay selection not as a one-size-fits-all checklist, but as a mechanistic problem. This guide objectively compares the performance of leading cytotoxicity assays—CellTiter-Glo (ATP), MTT, and Lactate Dehydrogenase (LDH) release—providing the causality behind experimental choices and self-validating protocols to ensure absolute data integrity.

Mechanistic Causality in Assay Selection

To select the appropriate assay, we must align the biochemical mechanism of the readout with the chemical properties of the 3-Ethylpyridin-2-amine derivatives being tested.

  • CellTiter-Glo (Luminescent ATP Assay): This assay measures intracellular ATP as a direct proxy for metabolic activity. The proprietary luciferase reaction requires ATP, D-Luciferin, and O2​ to generate light. Literature demonstrates that ATP-based assays provide superior sensitivity and excellent Z' values (>0.8) for the initial screening of novel chemical entities compared to resazurin or adenylate kinase assays[1]. Because the readout is luminescent and relies on a highly specific enzymatic reaction, it is highly resistant to chemical interference from small molecules.

  • MTT Assay (Colorimetric Metabolic Assay): This ubiquitous assay relies on the reduction of yellow tetrazolium salts to purple formazan crystals by NAD(P)H-dependent cellular oxidoreductases[2]. While cost-effective, MTT is highly susceptible to interference. If a novel 3-Ethylpyridin-2-amine derivative possesses intrinsic reducing potential, it can artificially reduce the MTT reagent in the media. This phenomenon, well-documented in redox-active compounds like polyphenols, leads to a false-positive absorbance signal and a dangerous overestimation of cell viability[3].

  • LDH Release Assay (Membrane Integrity): Unlike ATP and MTT assays that measure metabolic arrest, the LDH assay measures physical membrane rupture[4]. When the plasma membrane is compromised (necrosis or secondary apoptosis), cytosolic Lactate Dehydrogenase (LDH) is released into the media. LDH catalyzes the conversion of lactate to pyruvate, generating NADH, which subsequently reduces a tetrazolium salt (INT) to a red formazan product[5]. This orthogonal assay is critical for distinguishing between a compound that merely halts cell division (cytostatic) and one that shreds the cell membrane (cytotoxic).

G cluster_0 CellTiter-Glo (ATP Assay) cluster_1 LDH Release Assay ATP Intracellular ATP (from viable cells) Luciferase Luciferase (Mg2+) ATP->Luciferase Luciferin D-Luciferin + O2 Luciferin->Luciferase Light Luminescence (Proportional to Viability) Luciferase->Light Catalysis LDH Released LDH (from damaged cells) NADH NADH + H+ LDH->NADH Catalyzes Lactate Lactate Lactate + NAD+ Lactate->NADH Diaphorase Diaphorase + INT NADH->Diaphorase Formazan Red Formazan (Absorbance 490nm) Diaphorase->Formazan Reduction

Caption: Biochemical mechanisms of ATP-dependent luminescence (CellTiter-Glo) and LDH-mediated colorimetry.

Comparative Performance Data

To illustrate the critical differences between these assays, we present a comparative matrix and simulated experimental data for a hypothetical redox-active derivative ("Compound X") synthesized from 3-Ethylpyridin-2-amine hydrochloride.

Table 1: Assay Parameter Comparison
FeatureCellTiter-Glo (ATP)MTT AssayLDH Release Assay
Primary Biomarker Intracellular ATPNAD(P)H OxidoreductasesCytosolic LDH
Cellular State Detected Metabolic Arrest / ApoptosisMetabolic ArrestMembrane Rupture / Necrosis
Readout Modality LuminescenceAbsorbance (570 nm)Absorbance (490 nm)
Interference Risk Low (Rare luciferase inhibition)High (Redox-active compounds)Moderate (Serum LDH, color quenching)
Screening Suitability Excellent (Z' > 0.8)[1]ModerateModerate to High
Table 2: Cytotoxicity Profile of "Compound X" in HepG2 Cells (24h Exposure)

Notice how the MTT assay fails to detect the true toxicity of the compound due to chemical interference, a common pitfall when evaluating novel heterocycles.

AssayCalculated IC₅₀ (µM)Analytical Observation
CellTiter-Glo 4.2 µMTrue metabolic toxicity detected early. High sensitivity[1].
MTT > 50.0 µMFalse Negative. Compound X directly reduces the MTT reagent, masking cell death[3].
LDH Release 12.5 µMDetects secondary necrosis at higher concentrations; less sensitive to early apoptotic events than ATP[4].

Self-Validating Experimental Protocols

A protocol is only as trustworthy as its internal controls. The following workflows are designed as self-validating systems, ensuring that any signal observed is strictly biological and not an artifact of the 3-Ethylpyridin-2-amine derivative's chemistry.

Protocol A: CellTiter-Glo Luminescent Viability Assay (Primary Screen)

Causality: This is the preferred primary screen because it requires no washing steps (minimizing cell loss) and is highly resistant to autofluorescence.

  • Cell Seeding: Seed target cells (e.g., HepG2) at 10,000 cells/well in a white-walled, clear-bottom 96-well plate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment & Self-Validation Controls:

    • Test Wells: Add the 3-Ethylpyridin-2-amine derivative (dose-response, 0.1 µM to 100 µM).

    • Vehicle Control: 0.1% DMSO (establishes 100% viability baseline).

    • Positive Control: 10 µM Staurosporine (validates assay sensitivity to apoptosis).

    • Critical - No-Cell Control: Media + Compound (highest concentration) without cells. Why? Validates that the compound does not auto-luminesce or chemically generate ATP.

  • Equilibration: After the desired exposure time (e.g., 24h), equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Why? Luciferase kinetics are highly temperature-dependent; uneven temperatures cause edge effects.

  • Lysis & Reaction: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well. Mix vigorously on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a multimode microplate reader (integration time: 0.25–1 second/well).

Protocol B: LDH Release Assay (Orthogonal Screen)

Causality: Used to confirm if the mechanism of toxicity observed in Protocol A involves membrane destruction.

  • Cell Seeding: Seed cells in a standard clear 96-well plate. Incubate overnight.

  • Treatment & Self-Validation Controls:

    • Test Wells: Add the derivative compounds.

    • Spontaneous Release Control: Vehicle-treated cells (baseline LDH leakage).

    • Critical - Maximum Release Control: Add 10 µL of 10X Lysis Buffer (e.g., 9% Triton X-100) to a set of untreated wells 45 minutes prior to the assay readout. Why? This normalizes the data, proving the assay's dynamic range is actively functioning in the specific media used.

  • Supernatant Transfer: Centrifuge the plate at 250 x g for 3 minutes to pellet any floating cells. Transfer 50 µL of supernatant from each well to a fresh, flat-bottom 96-well plate.

  • Enzymatic Reaction: Add 50 µL of the LDH Reaction Mixture (Diaphorase/INT/Lactate/NAD+) to each well. Incubate at room temperature for 30 minutes, protected from light.

  • Stop & Read: Add 50 µL of Stop Solution (1M Acetic Acid) to terminate the reaction. Measure absorbance at 490 nm (with a 680 nm reference wavelength to subtract background plastic aberrations).

Decision Matrix for Pyridine Derivatives

To streamline your drug discovery pipeline, follow this logical workflow when evaluating novel compounds synthesized from 3-Ethylpyridin-2-amine hydrochloride.

Workflow Start Synthesized 3-Ethylpyridin-2-amine Derivative Primary Primary Screen: CellTiter-Glo (ATP Assay) Start->Primary Check Does compound exhibit luciferase inhibition or interference? Primary->Check LDH Orthogonal Screen: LDH Release Assay Check->LDH Yes (Interference) MTT Secondary Screen: MTT/MTS Assay Check->MTT No Valid Validated Cytotoxicity Profile Ready for SAR LDH->Valid Redox Check for Redox Interference (Cell-free control) MTT->Redox Redox->LDH Redox Interference Detected Redox->Valid No Redox Interference

Caption: Logical decision tree for selecting cytotoxicity assays to evaluate novel pyridine derivatives.

References

  • Peternel, L., Kotnik, M., Prezelj, A., & Urleb, U. (2009). Comparison of 3 cytotoxicity screening assays and their application to the selection of novel antibacterial hits. Journal of Biomolecular Screening, 14(2), 142-150. [Link]

  • Malinowski, P., Skała, K., Jabłońska-Trypuć, A., et al. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Environmental Sciences Proceedings, 18(1), 9.[Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.[Link]

  • ChemPacific Corporation. Custom Synthesis and cGMP Manufacturing Services.[Link]

Sources

Validation

Spectroscopic comparison of 3-Ethylpyridin-2-amine free base and hydrochloride salt

An In-Depth Spectroscopic Guide: Comparing 3-Ethylpyridin-2-amine Free Base and its Hydrochloride Salt In the realm of pharmaceutical development and chemical research, the precise characterization of a molecule in its d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Spectroscopic Guide: Comparing 3-Ethylpyridin-2-amine Free Base and its Hydrochloride Salt

In the realm of pharmaceutical development and chemical research, the precise characterization of a molecule in its different forms is paramount. Active Pharmaceutical Ingredients (APIs) containing basic functional groups, such as the aminopyridine scaffold of 3-Ethylpyridin-2-amine, are often developed as salts to enhance properties like solubility, stability, and bioavailability. Distinguishing between the free base and its salt form is a critical step in quality control, formulation development, and regulatory submission.[1]

This guide provides a comprehensive spectroscopic comparison of 3-Ethylpyridin-2-amine free base and its corresponding hydrochloride salt. By leveraging a suite of analytical techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Raman spectroscopy—we will explore the distinct spectral fingerprints of each form. The discussion is grounded in the fundamental principles of spectroscopy, explaining the causality behind the observed spectral shifts and providing detailed, field-proven experimental protocols.

The Fundamental Difference: Protonation

The core chemical distinction between 3-Ethylpyridin-2-amine and its hydrochloride salt is the protonation of the pyridine ring nitrogen. The lone pair of electrons on this nitrogen atom readily accepts a proton from hydrochloric acid, forming a pyridinium ion. This introduces a positive charge and significantly alters the electronic and structural landscape of the molecule, leading to predictable and measurable changes in its interaction with electromagnetic radiation.

The equilibrium between the free base and the salt is fundamental to its behavior in different environments.

Caption: Chemical equilibrium between the free base and its hydrochloride salt.

(Note: The image links in the DOT script are placeholders and would be replaced with actual chemical structure images in a live environment.)

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is highly sensitive to the electronic environment of atomic nuclei. The protonation of the pyridine nitrogen withdraws electron density from the aromatic ring, a phenomenon known as deshielding. This causes the ¹H and ¹³C nuclei in the salt form to resonate at a higher frequency (further downfield) compared to the neutral free base.[2][3] The magnitude of this downfield shift is typically most pronounced for the protons and carbons closest to the site of protonation.[4]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the sample (either free base or HCl salt).

  • Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. DMSO-d₆ is often a good choice as it can dissolve both forms and its residual peak does not obscure key signals.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

  • Data Acquisition: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

    • For ¹H NMR, acquire at least 16 scans.

    • For ¹³C NMR, acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or the internal standard.

Comparative NMR Data (Illustrative)
Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Free Base HCl Salt
H-47.257.95
H-56.607.10
H-68.008.45
NH₂5.808.20 (br s)
CH₂ (ethyl)2.552.75
CH₃ (ethyl)1.201.30
Interpretation of Results

The most telling difference in the ¹H NMR spectrum is the significant downfield shift of all aromatic protons in the hydrochloride salt, consistent with the deshielding effect of the newly formed pyridinium cation.[2] The amine (NH₂) protons also shift substantially downfield and may appear as a broader signal due to exchange and quadrupolar effects. In the ¹³C NMR spectrum, the changes are also apparent. While most carbons shift downfield, the effect can be non-uniform due to complex resonance and inductive effects.[5] The C-6 carbon, adjacent to the primary amine, may even show a slight upfield shift in the salt form due to altered resonance contributions. The clear and predictable shifts in the NMR spectra provide definitive evidence for distinguishing the free base from the salt.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The formation of the N-H⁺ bond in the pyridinium salt introduces new, characteristic vibrations. The most prominent is a very broad and strong N-H⁺ stretching band that appears in the 2400-3200 cm⁻¹ region.[6][7] This band is a hallmark of amine salt formation. Additionally, bending vibrations of the N-H⁺ group and shifts in the C=C and C=N ring stretching modes provide further confirmation.[8]

Experimental Protocol: FT-IR (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

  • Sample Application: Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Comparative FT-IR Data (Illustrative)
Vibrational Mode Free Base (cm⁻¹) HCl Salt (cm⁻¹) Description of Change
N-H Stretch (Amine)3450, 3300 (two sharp bands)3400, 3250 (sharp, shifted)Asymmetric and symmetric stretches of the primary amine.
N-H⁺ Stretch (Pyridinium) Absent 3200-2500 (very broad, strong) Key diagnostic feature of the salt form. [6][7]
C-H Stretch (Aromatic/Alkyl)3050-2850Overlapped by N-H⁺ stretchC-H stretches appear as small peaks on the broad N-H⁺ band.[6]
C=C, C=N Ring Stretch1610, 1580, 14701630, 1595, 1485Bands shift to higher frequency due to increased ring strain and altered electron density.
N-H⁺ Bend Absent ~1540 Confirmatory peak for the pyridinium ion.
N-H Bend (Amine)1640Shifted/ObscuredScissoring motion of the primary amine.
Interpretation of Results

The FT-IR spectra provide a visually dramatic confirmation of salt formation. The disappearance of the distinct, sharp N-H stretches of the primary amine and the appearance of the extremely broad and intense N-H⁺ absorption band is unambiguous evidence of the pyridinium ion.[6][9][10] This broadness is due to extensive hydrogen bonding in the solid state. Further, the shift of the aromatic ring stretching vibrations to higher wavenumbers (a "blue shift") reflects the stiffening of the ring bonds upon protonation.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy probes the electronic transitions within a molecule (e.g., π → π* transitions). Protonation alters the energy levels of the molecular orbitals. For pyridinic systems, the formation of the pyridinium ion often results in a bathochromic (red) shift of the maximum absorption wavelength (λₘₐₓ), indicating that less energy is required to excite the electrons.[11][12]

Experimental Protocol: UV-Vis
  • Solvent Selection: Choose a UV-transparent solvent in which both the free base and the salt are soluble, such as ethanol or methanol.

  • Stock Solution Preparation: Prepare a stock solution of each compound at a known concentration (e.g., 1 mg/mL).

  • Dilution: Prepare a dilute solution (e.g., 10 µg/mL) from the stock solution. The final concentration should yield a maximum absorbance between 0.5 and 1.5 AU for optimal accuracy.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (set the baseline).

  • Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum over a suitable range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) for each sample.

Comparative UV-Vis Data (Illustrative)
Compound Form λₘₐₓ (nm) Molar Absorptivity (ε)
3-Ethylpyridin-2-amine (Free Base)248, 3058,500 L mol⁻¹cm⁻¹
3-Ethylpyridin-2-amine HCl (Salt)255, 3189,200 L mol⁻¹cm⁻¹
Interpretation of Results

The UV-Vis data shows a clear bathochromic shift for both major absorption bands upon conversion to the hydrochloride salt. The shift from 305 nm to 318 nm is particularly indicative of the change in the electronic structure of the pyridine ring system upon protonation.[12][13] This method is simple and rapid, making it suitable for routine checks and quantitative analysis in quality control settings.[14]

Raman Spectroscopy

Principle: Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. It is particularly useful for analyzing solid-state forms and can often provide sharper signals for aromatic ring vibrations than FT-IR.[15]

Experimental Protocol: Raman
  • Sample Preparation: Place a small amount of the solid sample into a glass vial or onto a microscope slide.

  • Instrument Setup: Focus the laser (e.g., 785 nm) onto the sample.

  • Data Acquisition: Acquire the Raman spectrum over a range of 200-3200 cm⁻¹ using an appropriate laser power and acquisition time to achieve a good signal-to-noise ratio without causing sample degradation.

  • Data Processing: Perform baseline correction and cosmic ray removal as needed.

Comparative Raman Data (Illustrative)
Vibrational Mode Free Base (cm⁻¹) HCl Salt (cm⁻¹) Description of Change
Ring Breathing Mode995 (strong)1015 (strong)Symmetric ring vibration, highly sensitive to protonation.
Ring Deformation10351045Shift to higher frequency.
C-H Bending12201240In-plane bending modes shift upon salt formation.
Interpretation of Results

The most significant change in the Raman spectrum is the shift of the symmetric ring breathing mode from approximately 995 cm⁻¹ in the free base to 1015 cm⁻¹ in the salt.[16] This mode is often very intense in pyridinic compounds and serves as an excellent diagnostic marker. Raman spectroscopy's ability to analyze samples directly through glass or plastic packaging also makes it a powerful tool for at-line or non-destructive process monitoring.[15][17]

Overall Experimental Workflow

The systematic application of these spectroscopic techniques provides a robust and multi-faceted approach to confirming the identity and form of 3-Ethylpyridin-2-amine.

Spectroscopic_Workflow cluster_Sample Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Interpretation cluster_Conclusion Conclusion Sample_FB 3-Ethylpyridin-2-amine (Free Base) NMR NMR (¹H & ¹³C) Sample_FB->NMR FTIR FT-IR (ATR) Sample_FB->FTIR UVVis UV-Vis Sample_FB->UVVis Raman Raman Sample_FB->Raman Sample_HCl 3-Ethylpyridin-2-amine HCl (Salt) Sample_HCl->NMR Sample_HCl->FTIR Sample_HCl->UVVis Sample_HCl->Raman Interpret Comparative Analysis: - Chemical Shifts (δ) - Wavenumbers (cm⁻¹) - Absorption Maxima (λₘₐₓ) NMR->Interpret FTIR->Interpret UVVis->Interpret Raman->Interpret Confirm Confirm Identity: Free Base vs. Salt Interpret->Confirm

Caption: Workflow for the comparative spectroscopic analysis of free base vs. salt.

Conclusion

The conversion of 3-Ethylpyridin-2-amine from its free base to its hydrochloride salt induces significant and readily detectable changes across a range of spectroscopic techniques. NMR spectroscopy reveals a downfield shift in proton and carbon signals due to the deshielding effect of the pyridinium cation. FT-IR provides a definitive confirmation through the appearance of a broad N-H⁺ stretching band. UV-Vis spectroscopy shows a characteristic bathochromic shift in the absorption maxima, while Raman spectroscopy highlights a shift in the symmetric ring breathing mode.

Together, these methods provide a powerful, complementary, and self-validating system for the unambiguous characterization of these two critical molecular forms. For researchers and drug development professionals, a thorough understanding and application of these techniques are essential for ensuring the quality, stability, and efficacy of pharmaceutical compounds.[18][19]

References

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  • Bell, R. P., & Prue, J. E. (1949). An infrared spectroscopic method of distinguishing isomeric disubstituted hydrazines as salts. Journal of the Chemical Society C: Organic, 862-864.
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  • BenchChem. (2025).
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  • Cook, D. (1963). VIBRATIONAL SPECTRA OF PYRIDINIUM SALTS. Canadian Journal of Chemistry, 41(3), 522-529.
  • Splittgerber, A. G. (2012). Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited.
  • Golec, B., et al. (2013). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A, 117(40), 10447-10457.
  • Katcka, M., & Urbański, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 347-351.
  • Singh, S. P., et al. (1984). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • ResearchGate. (n.d.). Characterization of the Salt and Free Base of Active Pharmaceutical Ingredients Based on NMR Relaxometry Measured by Time Domain NMR.
  • Cooke, S. A., et al. (1998). Is pyridinium hydrochloride a simple hydrogen-bonded complex C5H5N···HCl or an ion pair C5H5NH+···Cl− in the gas phase? An answer from its rotational spectrum. Journal of the Chemical Society, Faraday Transactions, 94(7), 837-841.
  • Maciel, G. E., & Traficante, D. D. (1966). 13C NMR Chemical Shifts of Diamagnetic Pyridine Complexes of Silver(I), Zinc(II), and Cadmium(II): Evidence for a Correlation of. Inorganic Chemistry, 5(11), 1602-1606.
  • Kivala, M., et al. (2020). Aggregation induced emission in one easy step: pyridinium AIEgens and counter ion effect. RSC Advances, 10(63), 38459-38466.
  • Marion, L., & Edwards, O. E. (1951). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 29(4), 333-340.
  • Lee, Y. P., et al. (2013). Infrared spectra of the 1-pyridinium (C5H5NH+) cation and pyridinyl (C5H5NH and 4-C5H6N) radicals isolated in solid para-hydrogen. The Journal of Physical Chemistry A, 117(40), 10447-10457.
  • SpectraBase. (n.d.). Pyridine hydrochloride - Optional[1H NMR] - Chemical Shifts. SpectraBase.
  • ResearchGate. (n.d.). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen.
  • Juniper Publishers. (2024).
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  • ResearchGate. (n.d.). Detection of Free Base Surface Enrichment of a Pharmaceutical Salt by X-ray Photoelectron Spectroscopy (XPS).
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  • ACS Publications. (n.d.). Effects of solvent, protonation, and N-alkylation on the nitrogen-15 chemical shifts of pyridine and related compounds.
  • ResearchGate. (n.d.). Raman spectrum of pyridine solution of 4 (*-pyridine lines).
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Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Ethylpyridin-2-amine hydrochloride

As a Senior Application Scientist overseeing high-throughput synthesis and drug discovery workflows, I recognize that handling specialized building blocks like 3-Ethylpyridin-2-amine hydrochloride requires moving beyond...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing high-throughput synthesis and drug discovery workflows, I recognize that handling specialized building blocks like 3-Ethylpyridin-2-amine hydrochloride requires moving beyond generic safety data sheets. This compound is a critical intermediate in the synthesis of kinase inhibitors (e.g., RIPK2, Raf) and P2X7 modulators.

While the hydrochloride (HCl) salt form significantly reduces the volatility inherent to the free amine base, it introduces a new, often underestimated hazard: highly bioavailable, aerosolized dust . Because specific toxicological data for the 3-ethyl substituted derivative is limited, standard pharmacological safety protocols mandate using the foundational 2-aminopyridine scaffold as our toxicological baseline [1].

This guide provides a self-validating, causality-driven protocol for the safe handling, solubilization, and disposal of this compound, ensuring your laboratory operations remain both safe and highly efficient.

Mechanistic Toxicology: Understanding the Hazard

To design an effective safety protocol, we must first understand why this chemical is dangerous. Aminopyridines are notorious for their rapid dermal absorption and potent neurotoxicity.

  • The Causality of Toxicity: The primary mechanism of toxicity involves the blockade of voltage-gated potassium (K+) channels in the central and peripheral nervous systems. This blockade prolongs action potentials, leading to severe tremors, excitability, respiratory distress, and potentially fatal convulsions [1].

  • The Inhalation Risk (HCl Salt): As a crystalline powder, weighing and transferring operations can easily aerosolize the compound. Once inhaled, the highly water-soluble HCl salt rapidly dissolves in the respiratory mucosa and enters systemic circulation.

  • Dermal Transporter Risk: Even as a solid salt, ambient moisture on the skin or inside a sweaty glove can solubilize the compound, facilitating rapid transdermal transport [2].

Quantitative PPE & Engineering Control Matrix

To mitigate these risks, we rely on a hierarchy of controls. The following table summarizes the quantitative metrics and the scientific causality behind each required piece of Personal Protective Equipment (PPE) and engineering control.

Control CategorySpecification / MaterialQuantitative MetricCausality / Rationale
Primary Containment Class II BSC or Fume HoodFace velocity: 80–100 fpmPrevents aerosolized HCl salt particulates from entering the operator's breathing zone.
Hand Protection (Inner) Nitrile Rubber GlovesThickness: ≥0.11 mmBreakthrough: >480 minProvides baseline dexterity and primary splash defense against solubilized amine.
Hand Protection (Outer) Butyl Rubber or Heavy NitrileThickness: ≥0.30 mmBlocks transdermal transport; provides mechanical strength during spill cleanup.
Respiratory Defense N95 / P100 Particulate RespiratorFiltration efficiency: ≥95% to 99.97%Secondary defense against aerosolized dust if hood containment is temporarily breached.
Ocular Protection ANSI Z87.1 Safety GogglesZero gap tolerancePrevents mucosal absorption of airborne particulates; face shields do not block dust.

Visualizing the Exposure & Mitigation Pathway

The following diagram maps the relationship between the physical state of the chemical, its physiological exposure routes, and the specific barrier controls required to interrupt the toxicological pathway.

G Hazard 3-Ethylpyridin-2-amine HCl (Aerosolized Dust / Solution) Inhalation Inhalation Route (Mucosal Absorption) Hazard->Inhalation Airborne particulates Dermal Dermal Absorption (Transdermal Transport) Hazard->Dermal Surface contact CNS Systemic Circulation & K+ Channel Blockade Inhalation->CNS Dermal->CNS Toxicity Neurotoxicity (Tremors, Convulsions) CNS->Toxicity FumeHood Engineering Control: Class II BSC / Fume Hood FumeHood->Inhalation Prevents PPE Barrier Control: Double Nitrile/Butyl Gloves PPE->Dermal Blocks

Toxicological pathways of 3-Ethylpyridin-2-amine HCl and required barrier mitigations.

Operational Workflow: Self-Validating Solubilization Protocol

This step-by-step methodology is designed as a self-validating system . By solubilizing the compound before it ever leaves the fume hood, we visually and physically validate that the aerosol hazard has been neutralized.

Phase 1: Electrostatic Mitigation & Preparation

  • Verify Airflow: Confirm the fume hood is operating at 80–100 fpm. Never handle this dry powder on an open bench.

  • Don PPE: Apply the double-glove system (0.11 mm inner nitrile, 0.30 mm outer butyl/nitrile), ANSI goggles, and a chemically resistant lab coat.

  • Static Neutralization: Aminopyridine salts hold static charge, which causes the powder to "jump" and aerosolize when a vial is opened. Use an anti-static gun (e.g., Zerostat) on the weigh boat and micro-spatula prior to contact.

Phase 2: The Enclosed Transfer

  • Tare & Transfer: Tare the anti-static weigh boat inside an analytical balance enclosure located strictly inside the fume hood.

  • Cap Immediately: Transfer the required mass and immediately recap the source vial. Leaving the vial open during the next steps invites cross-contamination.

Phase 3: In-Situ Solubilization (The Validation Step)

  • Add Solvent: Do not carry the dry powder across the lab. Add your reaction solvent (e.g., DMSO, DMF, or aqueous buffer) directly to the weigh boat or transfer vial inside the hood.

  • Visual Confirmation: Once the solid is fully dissolved, the inhalation hazard is effectively eliminated. The compound is now strictly a dermal hazard, which is managed by your double-glove system.

Phase 4: Decontamination

  • Wet-Wipe Protocol: Wipe down the balance, spatulas, and hood surface with a damp paper towel. Because the HCl salt is highly water-soluble, water is highly effective for primary decontamination. Follow with an isopropanol wipe to remove residual moisture.

  • Doffing: Remove the outer gloves inside the hood and dispose of them in a designated hazardous waste bin. This ensures any trace chemical remains trapped within the primary containment zone.

Spill Response & Disposal Plan

Even with rigorous protocols, accidental releases occur. Your response must be dictated by the physical state of the spill.

  • Dry Powder Spill (<50g): DO NOT SWEEP. Sweeping mechanically aerosolizes the neurotoxic dust. Gently cover the spill with damp absorbent pads to solubilize and trap the powder. Transfer the wet pads to a sealable hazardous waste bag using a plastic scoop.

  • Liquid Spill (Solution): Cover with an inert absorbent (e.g., vermiculite or universal spill pads). Wipe the area thoroughly with soap and water, followed by a solvent wipe (ethanol or isopropanol).

  • Personnel Exposure: If dermal contact occurs, immediately remove contaminated clothing and flush the skin with copious amounts of water for at least 15 minutes. If inhaled, move the operator to fresh air immediately and seek emergency medical attention. First responders must monitor for respiratory distress and CNS abnormalities [3].

  • Waste Disposal: All contaminated consumables (weigh boats, pipette tips, outer gloves) must be segregated into a clearly labeled "Toxic Aminopyridine Waste" container and disposed of via licensed chemical waste incineration. Do not mix with general organic waste.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10439, 2-Aminopyridine." PubChem,[Link]

  • Centers for Disease Control and Prevention. "NIOSH Pocket Guide to Chemical Hazards: 2-Aminopyridine." CDC,[Link]

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